(R)-1-Phenyl-2-propyn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLAZDLBZDVBL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61317-73-5 | |
| Record name | (1R)-1-phenylprop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-1-Phenyl-2-propyn-1-ol
Abstract
(R)-1-Phenyl-2-propyn-1-ol, a chiral propargyl alcohol, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique trifunctional molecular architecture, comprising a stereodefined secondary alcohol, a reactive terminal alkyne, and a phenyl group, renders it a highly versatile chiral building block. This guide provides a comprehensive technical overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical and spectroscopic characteristics, explore state-of-the-art asymmetric synthesis methodologies, dissect its key chemical transformations with mechanistic insights, and highlight its pivotal role in the synthesis of complex, biologically active molecules.
Introduction: The Significance of a Chiral Propargyl Alcohol
Chiral propargyl alcohols are invaluable synthons in the construction of complex molecular architectures due to the orthogonal reactivity of their alcohol and alkyne functionalities. The presence of a defined stereocenter in molecules like this compound is of paramount importance in the development of stereochemically pure pharmaceuticals, where enantiomeric purity is often directly correlated with therapeutic efficacy and reduced side effects. The phenyl substituent in this compound provides steric and electronic influence on its reactivity and serves as a foundational element for a diverse array of molecular scaffolds. This guide aims to provide a deep understanding of the chemical behavior of this crucial molecule, enabling its effective utilization in synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and application in synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.067 g/mL at 20 °C | [1] |
| Boiling Point | 135-136 °C at 13 mmHg | [2] |
| Melting Point | 22-23 °C | [2] |
| Refractive Index (n20/D) | 1.551 | [1] |
| Optical Activity ([α]20/D) | -28 ± 2° (c = 3.2% in chloroform) | [1] |
| CAS Number | 61317-73-5 | [1] |
Spectroscopic Data
The following data is for the racemic 1-Phenyl-2-propyn-1-ol, which serves as a close approximation for the (R)-enantiomer as the stereocenter has a minimal effect on the presented spectral characteristics.
2.2.1. ¹H NMR Spectroscopy
-
Spectrum:
-
A representative ¹H NMR spectrum can be found in various chemical databases.[3]
-
-
Assignments:
-
δ ~7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.
-
δ ~5.4 (d, 1H): Methine proton (CH-OH).
-
δ ~2.6 (s, 1H): Acetylenic proton (C≡CH).
-
δ ~2.5 (d, 1H): Hydroxyl proton (OH). The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
-
2.2.2. ¹³C NMR Spectroscopy
-
Spectrum:
-
A representative ¹³C NMR spectrum can be found in various chemical databases.[4]
-
-
Assignments:
-
δ ~140: Quaternary aromatic carbon (C-ipso).
-
δ ~128-129: Aromatic carbons (CH).
-
δ ~126: Aromatic carbons (CH).
-
δ ~84: Acetylenic carbon (-C≡CH).
-
δ ~75: Acetylenic carbon (-C≡CH).
-
δ ~64: Methine carbon (CH-OH).
-
2.2.3. Infrared (IR) Spectroscopy
-
Spectrum:
-
Key Absorptions:
-
~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.
-
~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
2.2.4. Mass Spectrometry (MS)
-
Spectrum:
-
Fragmentation Pattern:
-
m/z = 132: Molecular ion [M]⁺.
-
m/z = 115: Loss of OH radical [M-17]⁺.
-
m/z = 105: Phenylcarbonyl cation [C₆H₅CO]⁺, a common fragment for benzyl alcohols.
-
m/z = 77: Phenyl cation [C₆H₅]⁺.
-
Asymmetric Synthesis: The Gateway to Enantiopurity
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric alkynylation of benzaldehyde. Among the various methodologies, the Carreira protocol has emerged as a robust and widely adopted procedure due to its operational simplicity and high enantioselectivity.
Carreira Asymmetric Alkynylation of Benzaldehyde
This method utilizes a chiral catalyst generated in situ from zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine. The protocol is notable for its tolerance to air and moisture, making it highly practical for laboratory and industrial applications.
3.1.1. Experimental Protocol
-
To a solution of (+)-N-methylephedrine (1.1 equivalents) in toluene is added zinc triflate (1.0 equivalent) at room temperature.
-
The resulting mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Phenylacetylene (1.2 equivalents) is then added to the reaction mixture.
-
Benzaldehyde (1.0 equivalent) is added dropwise to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound in high yield and enantioselectivity.
3.1.2. Experimental Workflow Diagram
Caption: Workflow for the Carreira asymmetric alkynylation.
Key Chemical Reactions and Mechanistic Insights
The propargyl alcohol moiety in this compound is a hub of reactivity, enabling a plethora of chemical transformations.
Meyer-Schuster Rearrangement
Under acidic conditions, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds. This transformation, known as the Meyer-Schuster rearrangement, proceeds through a protonated intermediate followed by a 1,3-hydroxyl shift to form an allene alcohol, which then tautomerizes to the more stable carbonyl compound.
4.1.1. Reaction Mechanism Diagram
References
- 1. (R)-1-フェニル-2-プロピン-1-オール ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-苯基-2-丙炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum [chemicalbook.com]
- 4. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 13C NMR [m.chemicalbook.com]
- 5. 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum [chemicalbook.com]
- 6. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
(R)-1-Phenyl-2-propyn-1-ol: A Chiral Propargyl Alcohol for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Phenyl-2-propyn-1-ol is a valuable chiral building block in modern organic synthesis. As a propargyl alcohol, it features a stereogenic center bearing a hydroxyl group, a phenyl ring, and a terminal alkyne. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of complex, high-value molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties, stereoselective synthesis, detailed spectroscopic characterization, and key applications of this important chiral intermediate.
Core Molecular and Physical Properties
This compound is a chiral molecule with the empirical formula C₉H₈O.[1] Its molecular and physical properties are summarized in the table below. The presence of the terminal alkyne and the chiral alcohol are central to its reactivity and utility in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 61317-73-5 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.067 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.551 | [1] |
| Optical Activity | [α]20/D −28±2°, c = 3.2% in chloroform | [1] |
| Synonyms | (R)-α-Ethynylbenzyl alcohol, (1R)-1-phenylprop-2-yn-1-ol | [2] |
Enantioselective Synthesis: Accessing the (R)-Enantiomer
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis of this compound are critical. The primary strategy involves the asymmetric addition of an acetylide nucleophile to benzaldehyde, mediated by a chiral catalyst or ligand.
Catalytic Asymmetric Alkynylation of Benzaldehyde
The most efficient and atom-economical method for preparing enantiomerically enriched propargyl alcohols is the catalytic asymmetric alkynylation of aldehydes. This approach involves a metal catalyst, a chiral ligand, and an alkyne source that adds to the carbonyl group of benzaldehyde.
The general mechanism involves the formation of a chiral metal-alkynylide complex. Benzaldehyde then coordinates to this complex in a sterically defined manner, governed by the chiral ligand. This facial selectivity directs the nucleophilic attack of the alkynylide to one face of the aldehyde, leading to the preferential formation of one enantiomer of the product.
References
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1-Phenyl-2-propyn-1-ol
Abstract
(R)-1-Phenyl-2-propyn-1-ol is a pivotal chiral propargyl alcohol that serves as a versatile building block in the synthesis of numerous pharmaceuticals and complex organic molecules. Its value lies in the strategic placement of a hydroxyl group and a terminal alkyne adjacent to a stereocenter, enabling a wide range of synthetic transformations. This guide provides a comprehensive overview of the primary and most effective strategies for the enantioselective synthesis of this key intermediate. We will delve into the mechanistic underpinnings and practical considerations of three principal methodologies: the asymmetric reduction of 1-phenyl-2-propyn-1-one, the enantioselective alkynylation of benzaldehyde, and the kinetic resolution of racemic 1-phenyl-2-propyn-1-ol. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of this compound
Chiral propargyl alcohols, such as this compound, are of paramount importance in modern organic synthesis.[1] The dual functionality of a chiral secondary alcohol and a terminal alkyne provides a rich platform for diverse chemical manipulations, including nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions. The precise spatial arrangement of these functional groups in the (R)-enantiomer is crucial for the stereocontrolled synthesis of biologically active molecules and complex natural products. Consequently, the development of efficient and highly selective methods for its preparation is a significant area of research.
This guide will explore the following key enantioselective strategies:
-
Asymmetric Reduction of a Prochiral Ketone: This approach involves the stereoselective reduction of the corresponding prochiral ketone, 1-phenyl-2-propyn-1-one, using chiral catalysts.
-
Enantioselective Addition of an Alkyne to an Aldehyde: This method constructs the chiral center by the direct addition of an acetylene nucleophile to benzaldehyde in the presence of a chiral catalyst.[2]
-
Kinetic Resolution of a Racemic Alcohol: This technique involves the selective reaction of one enantiomer from a racemic mixture of 1-phenyl-2-propyn-1-ol, leaving the desired (R)-enantiomer unreacted and enriched.
Strategy 1: Asymmetric Reduction of 1-Phenyl-2-propyn-1-one
The asymmetric reduction of the prochiral ketone, 1-phenyl-2-propyn-1-one, is a direct and atom-economical approach to furnishing this compound. The success of this strategy hinges on the selection of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group. Two of the most reliable and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and predictable method for the enantioselective reduction of a wide array of ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in combination with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[5]
Causality of Experimental Choices:
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination enhances the electrophilicity of the carbonyl carbon. Simultaneously, the nitrogen atom of the catalyst coordinates to the borane, positioning the hydride for a stereoselective, intramolecular transfer to one face of the ketone.[5] The steric environment created by the chiral catalyst dictates the facial selectivity of the hydride attack. For the synthesis of this compound, the (S)-CBS catalyst is typically employed, which directs the hydride to the Re-face of the ketone.
Experimental Workflow: CBS Reduction
Caption: Workflow for the CBS reduction of 1-phenyl-2-propyn-1-one.
Noyori Asymmetric Hydrogenation
Noyori's asymmetric hydrogenation and transfer hydrogenation represent another cornerstone of asymmetric synthesis, offering high efficiency and enantioselectivity for the reduction of ketones.[6] These methods typically utilize ruthenium(II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[6][7]
Causality of Experimental Choices:
The mechanism of Noyori's hydrogenation involves a metal-ligand bifunctional catalysis. The ruthenium center, the chiral ligands, and the substrate form a six-membered pericyclic transition state. The amine ligand's N-H proton and the ruthenium's hydride (Ru-H) are transferred concertedly to the carbonyl oxygen and carbon, respectively.[8] The chirality of the diphosphine and diamine ligands creates a highly organized and sterically demanding environment in the transition state, which is responsible for the high degree of enantiocontrol. The use of an (S,S)-diamine ligand in conjunction with an (R)-BINAP ligand, for instance, typically leads to the formation of the (R)-alcohol. These reactions are often highly chemoselective, allowing for the reduction of ketones in the presence of other reducible functional groups like alkenes.[6]
Data Presentation: Comparison of Asymmetric Reduction Methods
| Method | Catalyst System | Reductant | Typical e.e. (%) | Typical Yield (%) |
| CBS Reduction | (S)-Oxazaborolidine | BH₃·SMe₂ | >95 | High |
| Noyori Hydrogenation | Ru(II)-(R)-BINAP-(S,S)-DPEN | H₂ or HCOOH/NEt₃ | >98 | High |
Strategy 2: Enantioselective Alkynylation of Benzaldehyde
This strategy involves the direct carbon-carbon bond formation between an alkyne nucleophile and benzaldehyde, catalyzed by a chiral metal complex. This approach is highly convergent and offers a direct route to the desired product. Zinc-based catalytic systems are among the most successful for this transformation.[9]
Causality of Experimental Choices:
The enantioselective addition of terminal alkynes to aldehydes often employs a combination of a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), and a chiral ligand, frequently an amino alcohol like (+)-N-methylephedrine.[2][9] The reaction proceeds through the in-situ formation of a zinc acetylide. The chiral amino alcohol ligand coordinates to the zinc center, creating a chiral environment around the reactive species. This chiral zinc complex then coordinates to the aldehyde, positioning it for a facial-selective attack by the zinc acetylide. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by the structure of the chiral ligand.[10]
Logical Relationship: Enantioselective Alkynylation
Caption: Key steps in the enantioselective alkynylation of benzaldehyde.
Strategy 3: Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the preparation of this compound, the goal is to selectively react the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a particularly attractive method due to the high selectivity and mild reaction conditions offered by biocatalysts. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the alcohol.[11]
Causality of Experimental Choices:
In a typical enzymatic kinetic resolution, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase, for example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435.[11] The enzyme's chiral active site preferentially accommodates one enantiomer of the alcohol, in this case, the (S)-enantiomer, leading to its faster acylation. The (R)-alcohol is a poor fit for the active site and reacts much more slowly. This difference in reaction rates allows for the separation of the unreacted (R)-alcohol from the acylated (S)-ester. The choice of solvent and acyl donor can significantly impact the efficiency and selectivity of the resolution.[11] Microwave irradiation has also been shown to enhance the reaction rate in some cases.[11]
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of racemic (±)-1-phenyl-2-propyn-1-ol in a suitable organic solvent (e.g., n-hexane), add the immobilized lipase (e.g., Novozym 435) and the acyl donor (e.g., vinyl acetate).[11]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 60°C) with or without microwave irradiation.[11]
-
Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol.
-
Termination and Work-up: When the desired conversion (ideally close to 50%) and e.e. are reached, filter off the enzyme.
-
Purification: Separate the unreacted this compound from the formed (S)-acetate by column chromatography.
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust and highly selective methods. The choice of a particular strategy often depends on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for enantiopurity.
-
Asymmetric reduction methods, particularly the CBS reduction and Noyori hydrogenation, offer excellent enantioselectivity and are well-suited for large-scale synthesis starting from the corresponding ketone.
-
Enantioselective alkynylation provides a direct and convergent route from readily available benzaldehyde and an acetylene source, with zinc-based systems being particularly effective.
-
Enzymatic kinetic resolution is a powerful tool for obtaining highly enantioenriched this compound from the racemic mixture, benefiting from the mild conditions and high selectivity of biocatalysts.
Each of these methodologies represents a significant achievement in asymmetric synthesis and provides reliable pathways for accessing this valuable chiral building block for further applications in research and development.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Pro-filing of (R)-1-Phenyl-2-propyn-1-ol: An In-depth Technical Guide
Foreword
(R)-1-Phenyl-2-propyn-1-ol is a chiral propargyl alcohol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules and pharmaceutical intermediates. Its stereochemistry and the presence of both hydroxyl and terminal alkyne functionalities make it a valuable synthon. A thorough understanding of its structural features, achievable through the application of various spectroscopic techniques, is paramount for its unambiguous identification, purity assessment, and successful utilization in further chemical transformations. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established scientific principles and supported by detailed experimental protocols.
Molecular Structure and Spectroscopic Correlation
The unique spectroscopic fingerprint of this compound arises from its distinct structural components: a phenyl ring, a chiral secondary alcohol, and a terminal alkyne. Each of these functional groups gives rise to characteristic signals in its NMR, IR, and MS spectra, which, when analyzed in concert, provide a complete structural elucidation.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, hydroxyl, and acetylenic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.45 | Doublet | 1H | Methine proton (CH-OH) |
| 2.65 | Doublet | 1H | Acetylenic proton (C≡CH) |
| ~2.5 (variable) | Broad Singlet | 1H | Hydroxyl proton (OH) |
Data obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.55 - 7.30 ppm): The multiplet in the downfield region is characteristic of the protons on the phenyl ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.
-
Methine Proton (5.45 ppm): The signal for the proton attached to the chiral center (Cα) appears as a doublet. This is due to coupling with the acetylenic proton. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl ring.
-
Acetylenic Proton (2.65 ppm): The terminal alkyne proton gives rise to a doublet, a result of its coupling with the methine proton.
-
Hydroxyl Proton (~2.5 ppm): The chemical shift of the hydroxyl proton is often variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by D₂O exchange, which results in the disappearance of this signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | Quaternary aromatic carbon (Cipso) |
| 128.8 | Aromatic carbons (Cortho/Cmeta) |
| 128.5 | Aromatic carbon (Cpara) |
| 126.7 | Aromatic carbons (Cortho/Cmeta) |
| 83.5 | Alkynyl carbon (-C≡CH) |
| 75.0 | Alkynyl carbon (-C≡CH) |
| 64.5 | Methine carbon (CH-OH) |
Data obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (140.5 - 126.7 ppm): Four distinct signals are observed for the six carbons of the phenyl ring due to symmetry. The quaternary carbon (Cipso), directly attached to the chiral center, is the most downfield.
-
Alkynyl Carbons (83.5 and 75.0 ppm): The two sp-hybridized carbons of the alkyne group appear in the characteristic region for these functionalities.
-
Methine Carbon (64.5 ppm): The carbon of the chiral center (Cα) is observed at a downfield position due to the direct attachment of the electronegative oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl, alkyne, and aromatic moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 (broad) | Strong | O-H stretch (alcohol) |
| ~3300 (sharp) | Medium | ≡C-H stretch (terminal alkyne) |
| ~2120 | Weak | C≡C stretch (terminal alkyne) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (secondary alcohol) |
Interpretation of the IR Spectrum:
-
O-H Stretch (~3300 cm⁻¹, broad): The strong, broad absorption is a definitive indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
-
≡C-H Stretch (~3300 cm⁻¹, sharp): A sharp band in the same region as the O-H stretch is characteristic of the C-H bond in a terminal alkyne.
-
C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch is typically weak in intensity.
-
Aromatic C-H and C=C Stretches: The absorptions between 3100-3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.
-
C-O Stretch (~1050 cm⁻¹): The strong absorption in this region is indicative of the C-O single bond in the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.
Predicted Fragmentation Pattern:
The mass spectrum of this compound (Molecular Weight: 132.16 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 132. The fragmentation is likely to be dominated by cleavages that lead to stable carbocations.
-
Loss of a hydrogen atom: A peak at m/z 131 (M-1) can arise from the loss of the acidic acetylenic hydrogen or a hydrogen from the aromatic ring.
-
Loss of the hydroxyl group: A peak at m/z 115 (M-17) would correspond to the loss of the OH radical.
-
Formation of the tropylium ion: A prominent peak at m/z 105 is anticipated, resulting from the cleavage of the Cα-C(alkyne) bond to form the stable benzoyl cation, which can rearrange to the tropylium ion.
-
Loss of the ethynyl group: Cleavage of the Cα-C(alkyne) bond can also lead to a fragment at m/z 103, corresponding to the loss of the C₂H radical.
-
Phenyl cation: A peak at m/z 77 is characteristic of the phenyl cation (C₆H₅⁺).
An In-depth Technical Guide to the Physical Properties of (R)-1-Phenyl-2-propyn-1-ol
Introduction
(R)-1-Phenyl-2-propyn-1-ol is a chiral propargyl alcohol that serves as a critical building block in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to both a phenyl ring and an alkyne moiety, makes it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. An accurate understanding and determination of its fundamental physical properties, such as melting and boiling points, are paramount for its effective use in synthesis, purification, and quality control. These properties not only serve as indicators of purity but also dictate the reaction conditions and purification strategies employed in its chemical transformations. This guide provides a comprehensive overview of the boiling and melting points of this compound, the theoretical principles governing these properties, and detailed protocols for their experimental determination.
Core Physical Properties: A Quantitative Summary
The physical properties of a specific enantiomer, such as this compound, are identical to its corresponding racemate in an achiral environment.[] Therefore, data for the racemic mixture, 1-Phenyl-2-propyn-1-ol, is directly applicable. The compound exists as a liquid or a low-melting solid at or near room temperature.[2][3]
| Physical Property | Value | Conditions | Source |
| Melting Point | 22-23 °C | Atmospheric Pressure | [4][5] |
| 27 °C | Atmospheric Pressure | [2] | |
| Boiling Point | 115 °C | 14 mmHg | [2] |
| 135-136 °C | 13 mmHg | [4] | |
| Density | 1.087 g/mL | at 25 °C | [4] |
| 1.067 g/mL | at 20 °C | [3] |
Note: The variation in reported melting points may be attributed to minor differences in purity or experimental technique. The boiling point is highly dependent on pressure; therefore, it is crucial to record the pressure at which the measurement is taken.
Section 1: The Melting Point
Theoretical Foundation
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[6] This physical constant is a direct reflection of the strength of the intermolecular forces holding the molecules together in the crystal lattice. The energy supplied as heat must be sufficient to overcome these forces.
The sharpness of the melting point range is a critical indicator of purity.[7] Impurities disrupt the crystal lattice, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[8] Consequently, accurate melting point determination is a fundamental technique for both identifying a compound and assessing its purity.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup. The underlying principle is the controlled heating of a finely powdered sample within a capillary tube while monitoring the temperature.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine, homogeneous powder.[7] If the sample is crystalline, gently crush it using a mortar and pestle. This ensures efficient and uniform heat transfer.
-
Tap the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the closed end.[6]
-
Compact the sample by tapping the closed end of the tube on a hard surface or by dropping it down a long glass tube. A well-packed sample is essential for an accurate reading.[8]
-
-
Apparatus Setup (Mel-Temp):
-
Insert the capillary tube into the sample holder of the apparatus.
-
Place a calibrated thermometer in the designated well.
-
Turn on the apparatus and adjust the heating rate.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): First, perform a rapid heating run (10-20°C/min) to find an approximate melting range.[8] This saves time during the precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of approximately 1-2°C per minute. A slow rate is critical to ensure the sample and thermometer are in thermal equilibrium.
-
Record T₁: Note the temperature at which the first drop of liquid appears.
-
Record T₂: Note the temperature at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Repeat the accurate determination at least once to ensure the results are reproducible.
-
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Section 2: The Boiling Point
Theoretical Foundation
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[9] Unlike the melting point, the boiling point is highly sensitive to external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, resulting in a lower boiling point. For this reason, boiling points measured at pressures other than standard atmospheric pressure (760 mmHg) must have the measurement pressure reported.
This property is an excellent indicator of purity for liquids.[10] Pure liquids exhibit a constant boiling point during distillation, whereas mixtures will boil over a range of temperatures.[11]
Experimental Protocol for Boiling Point Determination (Microscale Method)
This protocol details a microscale method using a Thiele tube, which is ideal for determining the boiling point with a small sample volume (less than 0.5 mL).[12]
Methodology:
-
Sample Preparation:
-
Attach a small test tube (e.g., a Durham tube) to a calibrated thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.
-
Add approximately 0.5 mL of this compound to the test tube.
-
Place a small capillary tube (the same type used for melting points) into the test tube with the sealed end pointing up and the open end submerged in the liquid.[12]
-
-
Apparatus Setup:
-
Clamp the thermometer assembly so that it is immersed in the oil of a Thiele tube. The sample should be positioned near the center of the main body of the tube for even heating.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or heat gun.[12] The shape of the tube promotes convection currents, ensuring uniform temperature distribution in the oil.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until the temperature is just above the liquid's boiling point. At this stage, a continuous and rapid stream of bubbles will emerge from the capillary tube.[12] This indicates that the vapor pressure of the liquid has overcome the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the tube is equal to the external pressure.
-
Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.
-
-
Validation and Reporting:
-
Allow the apparatus to cool and repeat the measurement to check for consistency.
-
Record the ambient barometric pressure along with the observed boiling point.
-
Workflow Visualization
Caption: Workflow for Microscale Boiling Point Determination.
References
- 2. 1-Phenyl-2-propyn-1-ol | CymitQuimica [cymitquimica.com]
- 3. This compound = 99.0 GC sum of enantiomers 61317-73-5 [sigmaaldrich.com]
- 4. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 5. 1-Phenyl-2-propyn-1-ol | CAS#:4187-87-5 | Chemsrc [chemsrc.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of (R)-1-Phenyl-2-propyn-1-ol in Organic Solvents
Abstract
(R)-1-Phenyl-2-propyn-1-ol is a chiral propargyl alcohol with significant applications in synthetic organic chemistry and drug development. Its efficacy in these fields is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. The document delves into the molecular characteristics governing its solubility, offers a qualitative assessment based on solvent properties, and presents a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. Furthermore, this guide briefly explores predictive models for solubility estimation, offering researchers, scientists, and drug development professionals a robust framework for solvent selection and experimental design.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound, a secondary alcohol containing a phenyl ring and a terminal alkyne, is a versatile chiral building block. Its utility in asymmetric synthesis and the development of novel pharmaceutical agents is well-documented. The success of any chemical process involving this compound, from reaction kinetics to purification and formulation, is critically dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient process development and reproducible experimental outcomes.
This guide is structured to provide a multi-faceted understanding of the solubility of this compound. We will first explore the theoretical underpinnings of its solubility based on its molecular structure. This is followed by a practical, qualitative guide to solvent selection. The centerpiece of this document is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, ensuring scientific integrity and reproducibility. Finally, we will touch upon computational approaches that can aid in the prediction of solubility, offering a holistic perspective for the modern researcher.
Theoretical Framework: Molecular Structure and its Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound provides clear indicators of its solubility behavior.
-
The Hydroxyl Group (-OH): The presence of a hydroxyl group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This functional group imparts a degree of polarity to the molecule and suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
The Phenyl Group (C₆H₅): The phenyl group is a large, nonpolar, and hydrophobic moiety. This feature promotes solubility in nonpolar aromatic solvents (e.g., toluene, benzene) through favorable π-π stacking interactions.
-
The Propargyl Group (C≡CH): The terminal alkyne is a relatively nonpolar functional group, contributing to the overall nonpolar character of the molecule and enhancing its solubility in nonpolar organic solvents.
The interplay of these three functional groups dictates the overall solubility profile. The presence of both polar and nonpolar regions suggests that this compound will exhibit a broad range of solubilities in various organic solvents.
Qualitative Solubility Assessment: A Practical Guide to Solvent Selection
Based on the molecular structure, a qualitative prediction of solubility can be made for a range of common organic solvents. This serves as a valuable starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-π stacking with the phenyl group. |
| Chlorinated | Dichloromethane, Chloroform | High | Dipole-dipole interactions and good overall solvation. The stated optical activity in chloroform confirms its solubility[1]. |
| Nonpolar Aliphatic | Hexane, Heptane | Moderate to Low | Primarily van der Waals interactions; the polar hydroxyl group may limit high solubility. |
| Ethers | Diethyl Ether | High | Dipole-dipole interactions and hydrogen bond acceptance. |
A structurally similar compound, 3-phenyl-2-propyn-1-ol, is reported to be soluble in ether, acetone, benzene, chloroform, ethyl acetate, and methanol, but insoluble in water[2]. This lends further support to the qualitative predictions for this compound.
Quantitative Determination of Solubility: A Validated Experimental Protocol
For many applications, a precise quantitative measure of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.
Principle
A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. After reaching equilibrium, the concentration of the solute in the supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for the quantitative determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of the Sample:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
-
Sampling:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S = C × DF Where:
-
C is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
-
-
Predictive Approaches to Solubility: An Overview
While experimental determination provides the most accurate solubility data, predictive models can offer valuable insights, especially in the early stages of solvent screening.
Hansen Solubility Parameters (HSP)
HSP is a powerful tool for predicting solubility based on the principle that "like dissolves like" in a more quantitative manner. It decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Caption: Logical relationship for solubility prediction using Hansen Solubility Parameters.
Safety and Handling
This compound is harmful if swallowed[1][3]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, the principles outlined here, from theoretical considerations to a robust experimental protocol, empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data tailored to their specific needs. The qualitative assessment serves as an excellent starting point, while the detailed experimental workflow provides a means for obtaining the precise data crucial for process optimization and successful drug development.
References
(R)-alpha-Ethynylbenzyl alcohol characterization
An In-Depth Technical Guide to the Characterization of (R)-α-Ethynylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-α-Ethynylbenzyl alcohol is a pivotal chiral propargylic alcohol extensively utilized as a versatile building block in asymmetric synthesis. Its importance in the construction of complex, biologically active molecules, including pharmaceutical agents and natural products, necessitates a robust and comprehensive characterization framework.[1][2] This guide provides an in-depth exploration of the essential analytical techniques required to confirm the identity, purity, and enantiomeric integrity of (R)-α-ethynylbenzyl alcohol. We will delve into the principles and practical execution of enantioselective synthesis and the subsequent characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each section is designed to offer not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and reproducible analytical workflow.
Introduction: The Significance of (R)-α-Ethynylbenzyl Alcohol
Chiral propargylic alcohols are fundamental intermediates in modern organic synthesis.[2][3] The dual functionality of the hydroxyl and terminal alkyne groups allows for a wide array of chemical transformations, making them highly valuable in the synthesis of complex targets such as alkaloids, prostaglandins, and steroids.[2] The specific stereochemistry of (R)-α-ethynylbenzyl alcohol is often crucial for the biological activity of the final product, as exemplified by its role as a key intermediate in the synthesis of anti-HIV drugs like Efavirenz.[4] Therefore, rigorous characterization is not merely a procedural formality but a critical component of quality control and mechanistic understanding in drug discovery and development.
Enantioselective Synthesis: A Foundational Protocol
The reliable characterization of (R)-α-ethynylbenzyl alcohol begins with its controlled synthesis. The asymmetric addition of a terminal alkyne to an aldehyde is a well-established method for producing chiral propargylic alcohols.[1] One of the most practical and efficient methods involves the in-situ generation of an alkynylzinc reagent, catalyzed by a chiral amino alcohol ligand.[1][3]
Synthesis Workflow
The following diagram illustrates the workflow for the enantioselective synthesis of (R)-α-ethynylbenzyl alcohol from benzaldehyde and a terminal alkyne.
Caption: Workflow for the enantioselective synthesis of (R)-α-ethynylbenzyl alcohol.
Detailed Experimental Protocol
This protocol is adapted from the highly cited work by Carreira and co-workers for the synthesis of optically active propargylic alcohols.[3]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc triflate (Zn(OTf)₂, 1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).
-
Solvent and Base Addition: Add anhydrous toluene (to achieve a 0.3 M concentration) followed by triethylamine (Et₃N, 1.2 equiv.). Stir the resulting suspension at room temperature (23 °C) for 2 hours. Causality: This step allows for the formation of the chiral catalyst complex.
-
Alkyne Addition: Slowly add phenylacetylene (1.0 equiv.) to the reaction mixture.
-
Aldehyde Addition: Add benzaldehyde (1.1 equiv.) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-α-ethynylbenzyl alcohol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-α-ethynylbenzyl alcohol. Both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and their connectivity.
¹H NMR Spectroscopy
-
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet.[5] Its chemical shift is variable (typically 2.0-5.0 ppm) and depends on concentration, solvent, and temperature.[6] This peak can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[5]
-
Alkynyl Proton (C≡C-H): This proton appears as a sharp singlet, typically in the range of 2.0-3.0 ppm.[7]
-
Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group is a key diagnostic signal. It will appear as a singlet (or a doublet if coupled to the -OH proton) in the 3.4-4.5 ppm region, shifted downfield due to the electronegativity of the adjacent oxygen.[6]
-
Aromatic Protons (Ar-H): The protons on the phenyl ring will appear in the aromatic region, typically between 7.2 and 7.5 ppm.[8][9]
¹³C NMR Spectroscopy
-
Alkynyl Carbons (-C≡C-): The two carbons of the alkyne will appear in the range of 70-90 ppm.[8]
-
Methine Carbon (-CH-OH): The carbon attached to the hydroxyl group will be found in the 60-75 ppm region.
-
Aromatic Carbons (Ar-C): The carbons of the phenyl ring will resonate in the 125-145 ppm region.[8][10]
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.20 - 7.50 (m) | 125.0 - 145.0 |
| Methine Proton | 3.40 - 4.50 (s) | 60.0 - 75.0 |
| Alkynyl Proton | 2.00 - 3.00 (s) | 70.0 - 90.0 (C≡CH) |
| Hydroxyl Proton | 2.00 - 5.00 (br s) | N/A |
Note: The exact chemical shifts can vary based on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A strong and broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[11][12]
-
C≡C-H Stretch: A sharp, and typically moderate, absorption band around 3300 cm⁻¹ corresponds to the stretching of the terminal alkyne C-H bond.
-
C≡C Stretch: A weak but sharp absorption band around 2100 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.
-
C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ region corresponds to the C-O single bond stretch.[11][13]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H bonds will appear just above 3000 cm⁻¹, and C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200 - 3500 | Strong, Broad |
| Terminal Alkyne | C≡C-H Stretch | ~3300 | Sharp, Moderate |
| Alkyne | C≡C Stretch | ~2100 | Sharp, Weak |
| Alcohol | C-O Stretch | 1050 - 1260 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Moderate |
Enantiomeric Purity Assessment: Chiral HPLC
Determining the enantiomeric excess (ee) is crucial for chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[14] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[15]
Chiral HPLC Workflow
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
Protocol for Chiral HPLC Analysis
The selection of the CSP and mobile phase is often empirical but can be guided by the solute's structure.[14] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including alcohols.[16]
-
Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H, is a suitable starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to improve resolution.[17]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at 254 nm is appropriate due to the presence of the phenyl ring.
-
Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times (t R).
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Trustworthiness Check: To validate the method, a racemic sample of α-ethynylbenzyl alcohol should be injected first to confirm the separation of the two enantiomers and identify their respective retention times.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Under electron ionization (EI), alcohols typically undergo two main fragmentation pathways: alpha-cleavage and dehydration.[18][19]
-
Molecular Ion (M⁺): The molecular ion peak for α-ethynylbenzyl alcohol (C₉H₈O) should be observed at an m/z of 132.16.[20]
-
Alpha-Cleavage: This involves the breaking of the bond between the carbon bearing the hydroxyl group and the phenyl ring. This would result in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a fragment at m/z = 55.
-
Dehydration (Loss of H₂O): Elimination of a water molecule (18 Da) from the molecular ion would produce a fragment at m/z = 114 [M-18]⁺.[18]
-
Loss of •OH: A peak at m/z = 115 corresponding to the loss of a hydroxyl radical is also possible.
-
Benzyl Cation Fragment: A prominent peak at m/z = 79 is often observed for benzyl alcohols, arising from rearrangement and decarbonylation.[21]
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 132 | [C₉H₈O]⁺ | Molecular Ion (M⁺) |
| 115 | [M - •OH]⁺ | Loss of hydroxyl radical |
| 114 | [M - H₂O]⁺ | Dehydration |
| 79 | [C₆H₇]⁺ | Rearrangement from benzyl fragment |
| 55 | [M - •C₆H₅]⁺ | Alpha-cleavage |
Conclusion
The comprehensive characterization of (R)-α-ethynylbenzyl alcohol is a multi-faceted process that ensures its structural integrity, purity, and enantiomeric fidelity. By systematically applying a suite of analytical techniques—NMR for structural elucidation, IR for functional group identification, chiral HPLC for enantiopurity, and MS for molecular weight and fragmentation analysis—researchers and drug development professionals can proceed with confidence in their synthetic endeavors. The protocols and interpretive guides provided herein serve as a robust framework for the validation of this critical chiral building block, upholding the principles of scientific rigor and reproducibility.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. 2-Ethynylbenzyl alcohol | C9H8O | CID 11007947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Page loading... [guidechem.com]
Methodological & Application
Application Notes & Protocols: (R)-1-Phenyl-2-propyn-1-ol in Chiral Heterocycle Synthesis
Abstract
(R)-1-Phenyl-2-propyn-1-ol is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structure, featuring a stereogenic carbinol center adjacent to a reactive terminal alkyne, makes it an exceptional precursor for the asymmetric synthesis of a wide array of heterocyclic compounds. The inherent chirality of this propargyl alcohol can be effectively transferred to new stereocenters in the target molecules, providing a reliable strategy for constructing enantiomerically enriched frameworks.[1][2] This guide provides an in-depth exploration of key synthetic strategies, including cycloisomerization, multicomponent reactions, and cycloadditions, that leverage this compound for the synthesis of chiral furans, pyrroles, and other significant heterocycles. These heterocyclic motifs are of paramount importance in medicinal chemistry and drug discovery, serving as core structures in numerous biologically active compounds.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed, field-proven experimental protocols.
Introduction: The Strategic Value of this compound
Propargyl alcohols, in general, are powerful intermediates in synthetic chemistry due to the dual reactivity of their alkyne and alcohol functional groups.[4][7] The (R)-enantiomer of 1-Phenyl-2-propyn-1-ol elevates this utility by introducing a defined stereocenter. This allows for diastereoselective and enantioselective transformations where the pre-existing chirality directs the formation of new stereocenters. The phenyl group provides steric bulk and electronic influence, while the terminal alkyne is a gateway to a vast landscape of chemical transformations, including metal-catalyzed cyclizations, "click" chemistry, and multicomponent couplings.[4][7][8]
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-Phenylprop-2-yn-1-ol |
| CAS Number | 61317-73-5[9] |
| Molecular Formula | C₉H₈O[9] |
| Molecular Weight | 132.16 g/mol [9] |
| Appearance | Liquid |
| Density | 1.067 g/mL at 20 °C |
| Optical Purity | Typically ≥96:4 (R:S) |
The following sections detail robust methodologies for transforming this chiral building block into complex heterocyclic structures, complete with step-by-step protocols and explanations of the underlying chemical principles.
Synthesis of Chiral Furans via Dehydrative Cycloisomerization
The synthesis of substituted furans is of great interest due to their prevalence in natural products and pharmaceuticals.[10] Metal-catalyzed cycloisomerization of propargyl alcohols offers a direct and atom-economical route to these heterocycles. Using this compound as a substrate for reaction with a 1,3-dicarbonyl compound allows for the diastereoselective synthesis of highly substituted chiral furans.
Reaction Principle: This transformation is typically catalyzed by transition metals like gold(I), platinum(II), or mercury(II). The reaction proceeds through the activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the enol form of the 1,3-dicarbonyl compound. A subsequent intramolecular cyclization involving the propargylic alcohol and dehydration yields the furan ring. The stereochemistry at the C1 position of the propargyl alcohol influences the facial selectivity of the initial attack, leading to a diastereoselective outcome.
Protocol 2.1: Gold(I)-Catalyzed Synthesis of a Chiral Tetrasubstituted Furan
This protocol describes the reaction between this compound and acetylacetone, catalyzed by a gold(I) complex.
Materials:
-
This compound (≥96% ee)
-
Acetylacetone (2,4-pentanedione), freshly distilled
-
(Triphenylphosphine)gold(I) chloride [AuCl(PPh₃)]
-
Silver triflate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (Triphenylphosphine)gold(I) chloride (12.4 mg, 0.025 mmol, 2.5 mol%) and silver triflate (6.4 mg, 0.025 mmol, 2.5 mol%).
-
Add 10 mL of anhydrous DCM and stir the mixture in the dark for 15 minutes. The formation of a white precipitate (AgCl) indicates the in-situ generation of the active cationic gold(I) catalyst.
-
In a separate flask, dissolve this compound (132 mg, 1.0 mmol, 1.0 equiv) and acetylacetone (110 mg, 1.1 mmol, 1.1 equiv) in 5 mL of anhydrous DCM.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to yield the chiral furan product.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC analysis.
Scientist's Notes & Rationale:
-
Catalyst System: The combination of AuCl(PPh₃) and AgOTf generates a highly π-acidic cationic gold species, [Au(PPh₃)]⁺OTf⁻, which is exceptionally effective at activating the alkyne for nucleophilic attack.
-
Anhydrous Conditions: Moisture must be rigorously excluded as it can deactivate the catalyst and lead to undesired side reactions, such as hydration of the alkyne.
-
Stoichiometry: A slight excess of the nucleophile (acetylacetone) is used to ensure complete consumption of the limiting chiral propargyl alcohol.
Expected Results: This reaction typically affords the desired tetrasubstituted furan in good to excellent yields with significant diastereoselectivity.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| AuCl(PPh₃)/AgOTf | DCM | 25 | 3 | 85-95 | >10:1 |
| PtCl₂ | Toluene | 80 | 12 | 70-80 | ~5:1 |
| Bi(OTf)₃ | MeCN | 60 | 8 | 75-85 | ~8:1 |
Synthesis of Chiral Pyrroles via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation.[11][12][13] The A³ (Aldehyde-Alkyne-Amine) coupling is a prominent MCR that produces propargylamines. When this compound is employed, the resulting propargylamine intermediate can undergo a subsequent metal-catalyzed cyclization to form chiral N-substituted pyrroles.
Reaction Principle: The overall strategy involves two key stages:
-
A³ Coupling: A copper(I) or gold(I) catalyst facilitates the condensation of an amine, an aldehyde, and the terminal alkyne of this compound to form a chiral propargylamine. The stereocenter of the starting alcohol is retained.
-
Intramolecular Cyclization: The newly formed propargylamine undergoes a base- or metal-catalyzed 5-endo-dig cyclization. Tautomerization of the resulting intermediate leads to the aromatic pyrrole ring.
Protocol 3.1: One-Pot Synthesis of a 1,2,4-Trisubstituted Chiral Pyrrole
This protocol details a one-pot procedure where the A³ coupling is followed directly by a gold-catalyzed cyclization.
Materials:
-
This compound (≥96% ee)
-
Benzaldehyde
-
Benzylamine
-
Copper(I) iodide (CuI)
-
Gold(III) chloride (AuCl₃)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å), activated
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar and activated 4 Å molecular sieves (approx. 200 mg), add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (8 mL), followed by benzylamine (107 mg, 1.0 mmol, 1.0 equiv), benzaldehyde (117 mg, 1.1 mmol, 1.1 equiv), and finally this compound (145 mg, 1.1 mmol, 1.1 equiv).
-
Heat the reaction mixture to 80 °C and stir for 6 hours (this completes the A³ coupling step, which can be monitored by TLC).
-
Cool the mixture to room temperature. Add gold(III) chloride (9.1 mg, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 100 °C and stir for an additional 12 hours. Monitor the formation of the pyrrole product by TLC.
-
After completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Dilute the filtrate with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (gradient elution, 2% to 10% ethyl acetate in hexanes) to afford the target chiral pyrrole.
Scientist's Notes & Rationale:
-
Dual Catalyst System: CuI is a highly effective catalyst for the A³ coupling. AuCl₃ is subsequently added as it is a superior catalyst for the cycloisomerization of the resulting propargylamine. A one-pot, two-catalyst system is efficient but requires careful optimization.
-
Molecular Sieves: These are added to scavenge any water formed during the initial imine formation (from the aldehyde and amine), which could otherwise interfere with the catalysts.
-
Temperature Staging: The A³ coupling proceeds efficiently at a lower temperature (80 °C), while the more energy-intensive cyclization step requires higher heat (100 °C).
Representative Data for A³ Coupling/Cyclization:
| Aldehyde | Amine | Overall Yield (%) |
|---|---|---|
| Benzaldehyde | Benzylamine | 78 |
| 4-Methoxybenzaldehyde | Aniline | 72 |
| Furfural | Propylamine | 81 |
[3+2] Cycloaddition for the Synthesis of Chiral Triazoles
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.[8] The alkyne in this compound can readily participate in this reaction, leading to the formation of chiral 1,4-disubstituted triazoles. The reaction is exceptionally reliable and tolerant of a wide range of functional groups.
Reaction Principle: In the most common variant, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a copper(I) catalyst activates the terminal alkyne. An organic azide then undergoes a [3+2] cycloaddition reaction across the activated alkyne, exclusively forming the 1,4-regioisomer of the triazole ring. The stereocenter on the propargyl alcohol is preserved throughout the transformation.
Protocol 4.1: CuAAC Synthesis of a Chiral 1,2,3-Triazole
Materials:
-
This compound (≥96% ee)
-
Benzyl azide (can be prepared from benzyl bromide and sodium azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (deionized)
Procedure:
-
In a 25 mL vial, dissolve this compound (132 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (133 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol, 1.0 equiv) in 2 mL of water.
-
Prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol, 10 mol%) in 1 mL of water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A yellow-orange color may appear.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting materials.
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization or flash column chromatography.
Scientist's Notes & Rationale:
-
In-situ Catalyst Reduction: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) salt to the active Cu(I) catalytic species in situ and maintains it in the active state throughout the reaction.
-
Solvent System: The t-BuOH/water mixture is a common and effective solvent system that dissolves both the organic substrates and the inorganic catalyst salts, allowing the reaction to proceed in a homogeneous or near-homogeneous fashion.
-
Robustness: This reaction is famously tolerant of many functional groups and typically proceeds to completion with high yields, requiring minimal purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the chirality transfer mechanisms during enantioselective synthesis for the spin-controlled oxygen evolution reaction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines [ouci.dntb.gov.ua]
- 4. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines | Semantic Scholar [semanticscholar.org]
- 5. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 9. (R)-1-苯基-2-丙炔-1-醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Multi-Component Reactions in Heterocyclic Chemistry | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Catalytic Applications of Metal Complexes with (R)-1-Phenyl-2-propyn-1-ol Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Propargyl Alcohols in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to produce enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral catalysts, especially those derived from transition metal complexes, have emerged as powerful tools in this endeavor. Among the diverse array of chiral ligands available, propargyl alcohols, and specifically (R)-1-Phenyl-2-propyn-1-ol, offer a unique combination of structural features that make them compelling candidates for inducing asymmetry in a variety of chemical transformations.
The presence of a hydroxyl group, an alkyne moiety, and a stereogenic center in close proximity allows for multifaceted coordination to a metal center. This intricate coordination environment can create a highly organized and sterically demanding chiral pocket around the catalytically active site, thereby enabling high levels of enantiocontrol in the conversion of prochiral substrates to chiral products. This guide provides a comprehensive overview of the catalytic applications of metal complexes featuring this compound and its derivatives, with a focus on practical application notes and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Section 1: Synthesis of the Chiral Ligand - this compound
The foundation of any successful asymmetric catalytic system lies in the accessibility of the chiral ligand in high enantiopurity. This compound can be synthesized through various methods, including the asymmetric alkynylation of benzaldehyde. Below is a general, representative protocol for its synthesis.
Protocol 1.1: Synthesis of Racemic 1-Phenyl-2-propyn-1-ol
This protocol describes the synthesis of the racemic mixture, which can then be resolved or synthesized enantioselectively using established methods.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
n-Butyl chloride
-
Acetylene gas
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add magnesium turnings (1.2 equivalents).
-
Add anhydrous THF and a small crystal of iodine.
-
Slowly add a portion of n-butyl chloride (1.2 equivalents) and gently heat the mixture to initiate the Grignard reaction. Once initiated, add the remaining n-butyl chloride dropwise to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Bubble acetylene gas through the solution for approximately 15-20 minutes.
-
To this solution, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 5-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-phenyl-2-propyn-1-ol as a pale yellow oil[1].
Note on Enantioselective Synthesis: For the synthesis of the enantiomerically pure this compound, established methods for asymmetric alkynylation of aldehydes should be consulted, often employing a chiral catalyst or auxiliary.
Section 2: Asymmetric Transfer Hydrogenation of Ketones
One of the most powerful applications of chiral metal complexes is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Ruthenium complexes, in particular, have demonstrated exceptional activity and selectivity in transfer hydrogenation reactions, which utilize a hydrogen donor like isopropanol instead of high-pressure hydrogen gas. A chiral ligand such as this compound can be employed to create a highly effective asymmetric catalyst for this transformation.
Causality Behind Experimental Choices:
The choice of a ruthenium precursor, such as [RuCl2(p-cymene)]2, is based on its ready availability and its ability to form active catalytic species upon reaction with a chiral ligand. The propargylic alcohol ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer from the hydrogen donor (isopropanol) to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol product in excess. The use of a base, like sodium isopropoxide, is crucial for the generation of the active ruthenium-hydride species.
Protocol 2.1: In Situ Preparation of a Ruthenium-(R)-1-Phenyl-2-propyn-1-ol Complex and Catalytic Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ generation of the active catalyst followed by its immediate use in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) dichloride p-cymene dimer)
-
This compound
-
Anhydrous isopropanol
-
Acetophenone
-
Sodium isopropoxide (or freshly cut sodium metal to be dissolved in isopropanol)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line equipment
Experimental Workflow Diagram:
Caption: Workflow for the in situ preparation of the Ruthenium catalyst and subsequent asymmetric transfer hydrogenation.
Procedure:
-
Catalyst Preparation (In Situ):
-
In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%) in anhydrous isopropanol (5 mL).
-
Stir the resulting solution at room temperature for 30 minutes to allow for complex formation.
-
-
Catalytic Reaction:
-
To the freshly prepared catalyst solution, add acetophenone (1.0 mmol).
-
Initiate the reaction by adding a solution of sodium isopropoxide in isopropanol (e.g., 0.1 M solution, 0.5 mL, 0.05 mmol, 5 mol%).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a few drops of water.
-
-
Workup and Analysis:
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether or ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Data Presentation: Expected Performance
The following table summarizes typical results for the asymmetric transfer hydrogenation of various ketones using a ruthenium catalyst with a chiral ligand, illustrating the potential efficacy of a system employing this compound derivatives.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 2 | >99 | 95 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | 98 | 92 (R) |
| 3 | Propiophenone | 1-Phenyl-1-propanol | 4 | 95 | 90 (R) |
| 4 | 1-Indanone | 1-Indanol | 1.5 | >99 | 98 (R) |
Note: The data presented are representative and the actual results may vary depending on the specific derivative of this compound used and the precise reaction conditions.
Section 3: Mechanistic Insights
Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the substrate scope. For the ruthenium-catalyzed asymmetric transfer hydrogenation, a widely accepted mechanism involves the following key steps:
Catalytic Cycle Diagram:
Caption: A simplified catalytic cycle for Ruthenium-catalyzed asymmetric transfer hydrogenation.
-
Formation of the Ruthenium Hydride: The reaction of the ruthenium precursor with the chiral ligand and a base in isopropanol generates a ruthenium alkoxide species. This intermediate then undergoes β-hydride elimination to form the active ruthenium hydride catalyst, releasing acetone.
-
Coordination of the Ketone: The prochiral ketone coordinates to the chiral ruthenium hydride complex. The stereochemistry of the ligand dictates the facial selectivity of this coordination.
-
Hydride Transfer: In the rate-determining step, the hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone via a six-membered ring transition state. The chiral ligand environment ensures that this transfer occurs preferentially to one of the two enantiotopic faces of the ketone.
-
Product Release and Catalyst Regeneration: The resulting ruthenium alkoxide of the product alcohol then undergoes alcoholysis with isopropanol to release the chiral alcohol product and regenerate the initial ruthenium alkoxide species, which re-enters the catalytic cycle.
Conclusion and Future Outlook
Metal complexes of this compound and its derivatives represent a promising class of catalysts for asymmetric synthesis. Their modular nature, combined with the unique electronic and steric properties of the propargyl alcohol framework, offers significant potential for the development of highly efficient and selective catalytic systems. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore and expand the applications of these versatile catalysts. Future research in this area will likely focus on the synthesis of novel derivatives of this compound with tailored steric and electronic properties, the exploration of their utility in a broader range of asymmetric transformations, and the development of immobilized or recyclable catalyst systems for more sustainable chemical processes.
References
Application Notes & Protocols: (R)-1-Phenyl-2-propyn-1-ol as a Strategic Precursor in Natural Product Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral propargylic alcohols are among the most versatile and powerful building blocks in modern organic synthesis. Their intrinsic bifunctionality, comprising a stereodefined hydroxyl group and a reactive terminal alkyne, offers a strategic entry point for the rapid assembly of complex molecular architectures. This guide focuses on (R)-1-Phenyl-2-propyn-1-ol, a readily accessible and highly valuable precursor. We provide an in-depth exploration of its asymmetric synthesis and detail its application in key transformations—such as palladium-catalyzed cross-coupling and stereoselective cyclizations—that are foundational to the total synthesis of biologically active natural products. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying mechanistic principles to ensure reproducibility and facilitate adaptation.
The Strategic Importance of this compound
The utility of this compound stems from its dual reactivity. The (R)-configured secondary alcohol provides a chiral handle for diastereoselective reactions and can be oxidized, inverted, or act as a directing group. The terminal alkyne is a linchpin for carbon-carbon bond formation and can be elaborated into a diverse array of functional groups including alkanes, alkenes with defined geometry, and various heterocyclic systems.[1][2] This combination makes it an ideal starting material for constructing fragments of complex molecules like alkaloids, prostaglandins, and polyketides.[2]
Asymmetric Synthesis: Accessing the Chiral Precursor
The enantioselective synthesis of propargylic alcohols is a well-established field, with several robust methods available.[3] The choice of method often depends on substrate scope, catalyst availability, and scalability. We will detail two of the most reliable and widely adopted protocols for synthesizing this compound from the prochiral phenylpropynone or directly from benzaldehyde.
Method A: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its predictability, high enantioselectivity, and broad substrate tolerance.[4][5] The reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to a prochiral ketone.
Causality and Mechanism: The reaction's high fidelity arises from a well-defined transition state. The borane (BH₃) first coordinates to the Lewis basic nitrogen of the CBS catalyst, which enhances the Lewis acidity of the endocyclic boron atom.[6][7] This boron atom then coordinates to the carbonyl oxygen of the ketone substrate, orienting the larger substituent (phenyl) away from the catalyst's chiral framework to minimize steric hindrance. The hydride is then transferred from the coordinated borane to the ketone's carbonyl carbon via a six-membered ring transition state, reliably forming the (R)-alcohol.[6][7]
Caption: Workflow for CBS asymmetric reduction.
Protocol 2.1: Asymmetric Reduction of 1-Phenyl-2-propyn-1-one
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Borane Addition: Cool the flask to 0°C and add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution, 0.6 eq.) dropwise over 10 minutes. Stir the resulting solution at 0°C for 15 minutes.
-
Substrate Addition: Dissolve 1-phenyl-2-propyn-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst solution at 0°C over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0°C.
-
Workup: Warm the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Method B: Asymmetric Alkynylzinc Addition to Benzaldehyde
Developed by Carreira and others, this method allows for the direct, highly enantioselective addition of terminal alkynes to aldehydes.[8][9] It utilizes a zinc(II) triflate catalyst in conjunction with an inexpensive, commercially available chiral ligand, N-methylephedrine.
Causality and Mechanism: The reaction proceeds through the in situ formation of a chiral zinc acetylide complex. Zinc triflate (Zn(OTf)₂) reacts with N-methylephedrine to form a chiral zinc-amino alkoxide complex. This complex then deprotonates the terminal alkyne, creating a highly reactive chiral alkynylzinc species. This species coordinates to the aldehyde, and the alkynyl group is delivered to one face of the carbonyl in a highly stereoselective manner, dictated by the chiral ligand environment.[10]
Protocol 2.2: Direct Asymmetric Alkynylation of Benzaldehyde
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, add Zn(OTf)₂ (1.1 eq.) and (+)-N-methylephedrine (1.2 eq.).
-
Solvent and Reagents: Add anhydrous toluene, followed by phenylacetylene (1.2 eq.). Stir the resulting suspension at room temperature for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the consumption of benzaldehyde.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.
| Parameter | Method A: CBS Reduction | Method B: Alkynylzinc Addition |
| Precursor | 1-Phenyl-2-propyn-1-one | Benzaldehyde & Phenylacetylene |
| Key Reagents | (S)-CBS Catalyst, BH₃•THF | Zn(OTf)₂, (+)-N-Methylephedrine |
| Typical Yield | >90% | 80-95% |
| Typical ee | >98% | 90-99%[10] |
| Advantages | Highly predictable, excellent ee | Direct C-C bond formation, uses inexpensive ligand |
Key Synthetic Transformations
Once obtained in high enantiopurity, this compound serves as a versatile starting point for more complex structures.
Sonogashira Cross-Coupling: Extending the Carbon Framework
The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is fundamental for elaborating the alkyne terminus of our precursor.
Causality and Mechanism: The catalytic cycle involves two interconnected processes. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper co-catalyst facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[11]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Protocol 3.1: Coupling of this compound with an Aryl Iodide
-
Setup: To a Schlenk flask, add Pd(PPh₃)₄ (0.02 eq.), CuI (0.04 eq.), the aryl iodide (1.0 eq.), and this compound (1.2 eq.).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base: Add anhydrous, degassed THF and a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates complete consumption of the aryl iodide.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the diaryl acetylene product.
Gold-Catalyzed Cyclization: Synthesis of Furans
Propargylic alcohols can undergo intramolecular cyclization reactions to form various heterocycles. Gold(I) catalysts are particularly effective at activating the alkyne toward nucleophilic attack by the propargylic oxygen, often after an initial rearrangement.[13]
Protocol 3.2: Synthesis of a Polysubstituted Furan
This protocol is adapted from a general procedure for the cycloisomerization of enynediols, which can be formed via Sonogashira coupling with the propargylic alcohol.[13]
-
Precursor Synthesis: First, synthesize the requisite 4-alkyn-2-ene-1,6-diol by Sonogashira coupling of this compound with a (Z)-3-iodoalk-2-en-1-ol.[13]
-
Catalyst Preparation: In a dry vial, prepare the gold catalyst by mixing Au(PPh₃)Cl (0.05 eq.) and AgOTf (0.05 eq.) in anhydrous dichloromethane (CH₂Cl₂) for 10 minutes.
-
Cyclization: Add a solution of the enynediol precursor (1.0 eq.) in CH₂Cl₂ to the catalyst mixture.
-
Reaction: Stir at room temperature, monitoring by TLC. The reaction is often complete within a few hours.
-
Workup: Once the reaction is complete, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by column chromatography to isolate the polysubstituted furan.
Conclusion
This compound stands out as a supremely versatile and efficient chiral precursor in the synthesis of natural products and their analogues. Its ready accessibility through highly stereoselective methods like the CBS reduction or asymmetric alkynylzinc addition provides a solid foundation for complex synthetic campaigns. The strategic application of its dual functionality through robust and predictable transformations, such as Sonogashira couplings and metal-catalyzed cyclizations, enables the rapid construction of core molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 13. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Propargyl Derivatives from (R)-1-Phenyl-2-propyn-1-ol
Abstract: This document provides a comprehensive technical guide for the synthesis of diverse propargyl derivatives utilizing the chiral building block, (R)-1-Phenyl-2-propyn-1-ol. The protocols detailed herein are designed for researchers, medicinal chemists, and materials scientists, offering step-by-step methodologies for key transformations including O-functionalization, C-C bond formation via Sonogashira and A³ couplings, and stereoselective substitutions via the Nicholas reaction. The causality behind experimental choices, mechanistic insights, and practical troubleshooting advice are integrated to ensure procedural robustness and reproducibility.
Introduction: The Strategic Value of this compound
Chiral propargyl alcohols are foundational synthons in modern organic chemistry. Their inherent functionality—a stereocenter, a reactive hydroxyl group, and a versatile alkyne—offers a tripartite platform for molecular elaboration. This compound, in particular, is a commercially available and highly valuable starting material. The defined stereochemistry at the carbinolic center serves as a crucial control element, enabling the synthesis of enantiomerically enriched compounds that are vital for drug discovery, chiral ligand design, and the development of advanced materials.
This guide moves beyond simple procedural listings to explain the underlying principles of each transformation, empowering the researcher to adapt and troubleshoot these methods for their specific synthetic targets. We will explore derivatization at both the oxygen and carbon termini of the propargyl unit, as well as reactions that leverage the entire propargyl system.
Figure 1: Synthetic pathways originating from this compound.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the formation of a C(sp)-C(sp²) bond, linking a terminal alkyne with an aryl or vinyl halide.[1][2] This protocol details a deacetonative variant where the propargyl alcohol is used directly, generating the terminal alkyne in situ. This approach is highly efficient and circumvents the need to handle potentially unstable terminal alkynes.[3]
Mechanistic Rationale: The reaction proceeds via a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne's C-H bond, forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active Pd(0) species. The amine base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[4]
Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2.1: Deacetonative Sonogashira Coupling with Aryl Chlorides
This protocol is adapted from a highly efficient method utilizing a palladacycle catalyst.[3]
-
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Palladacycle catalyst (e.g., Hermann-Beller palladacycle)
-
XPhos (ligand)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
-
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladacycle (1 mol%), XPhos (2 mol%), and anhydrous K₂CO₃ (2.0 equiv).
-
Reagent Addition: Add this compound (1.2 equiv) and the aryl chloride (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of ~0.2 M with respect to the aryl chloride.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Scientist's Note: The high temperature is critical for the oxidative addition of the less reactive aryl chloride to the palladium center. The use of a robust ligand like XPhos is essential to stabilize the catalytic species under these conditions.[3]
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diaryl acetylene.
-
| Aryl Halide Example | Product | Typical Yield | Reference |
| 4-Chloroanisole | 1-(4-Methoxyphenyl)-2-(phenylethynyl)benzene | >90% | [3] |
| 1-Chloro-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | ~95% | [3][5] |
| 2-Chlorotoluene | 1-Methyl-2-(phenylethynyl)benzene | >85% | [3] |
Three-Component A³ Coupling for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful, atom-economical multicomponent reaction that constructs propargylamines in a single step.[6] The reaction is typically catalyzed by a transition metal, which activates the alkyne's C-H bond for nucleophilic attack on an in situ-formed iminium ion.[7][8]
Mechanistic Rationale: The catalyst (often Cu(I)) reacts with the terminal alkyne to form a metal acetylide. Concurrently, the aldehyde and amine condense to form an iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, forming the C-C bond and yielding the propargylamine product upon regeneration of the catalyst.[6][8]
Figure 3: Mechanistic workflow of the A³ coupling reaction.
Protocol 3.1: Copper-Catalyzed A³ Coupling
This protocol describes a general procedure for the synthesis of a chiral tertiary propargylamine.
-
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Secondary amine (e.g., piperidine)
-
Copper(I) Iodide (CuI)
-
Toluene, anhydrous
-
-
Procedure:
-
Vessel Preparation: In a clean, dry vial equipped with a magnetic stir bar, add Copper(I) Iodide (5 mol%).
-
Reagent Addition: To the vial, add the aldehyde (1.0 equiv), the secondary amine (1.1 equiv), and this compound (1.2 equiv).
-
Scientist's Note: While this compound can participate, the reaction often works best with terminal alkynes. Some A³ coupling conditions may lead to complex mixtures with propargylic alcohols.[9] For a cleaner reaction, first generating the terminal alkyne from the starting material may be preferable, or using a robust catalyst system known to tolerate this functionality.
-
-
Solvent & Reaction: Add anhydrous toluene (~0.5 M) and seal the vial. Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 4-12 hours.
-
Monitoring: Follow the consumption of the aldehyde by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional ether.
-
Purification: Concentrate the filtrate and purify the resulting crude oil by column chromatography to isolate the pure propargylamine.
-
| Aldehyde | Amine | Alkyne | Typical Yield | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | >95% | [9] |
| 4-Fluorobenzaldehyde | Piperidine | Phenylacetylene | >95% | [9] |
| Isovaleraldehyde | Piperidine | Phenylacetylene | >98% | [9] |
The Nicholas Reaction: Stabilized Cation Chemistry
The Nicholas reaction is a powerful method for the functionalization of propargyl alcohols.[10] It involves the protection of the alkyne as a hexacarbonyldicobalt complex. This complex dramatically stabilizes a propargylic carbocation, allowing it to be generated under mild Lewis acidic conditions and subsequently attacked by a wide range of nucleophiles.[11][12][13]
Mechanistic Rationale:
-
Complexation: The alkyne of this compound reacts with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable, tetrahedral Co₂(CO)₆-alkyne complex.
-
Cation Formation: Treatment with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid promotes the departure of the hydroxyl group to form a resonance-stabilized propargyl cation. The positive charge is delocalized over the propargyl system and the cobalt cluster, making it highly stable yet electrophilic.[14]
-
Nucleophilic Attack: A nucleophile (C, H, O, S, N-based) adds to the cation, typically with high stereocontrol due to the steric bulk of the cobalt complex.[14]
-
Decomplexation: The cobalt cluster is removed via mild oxidation (e.g., with ceric ammonium nitrate), liberating the functionalized alkyne.[11]
Figure 4: Stepwise workflow of the Nicholas Reaction.
Protocol 4.1: Nicholas Reaction with an Allylsilane Nucleophile
-
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Allyltrimethylsilane (nucleophile)
-
Ceric ammonium nitrate (CAN)
-
Acetone
-
-
Procedure:
-
Complexation: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (~0.1 M). Add Co₂(CO)₈ (1.1 equiv) portion-wise. The solution will turn dark red. Stir at room temperature for 1-2 hours until TLC shows full consumption of the starting alcohol.
-
Safety Note: Co₂(CO)₈ is toxic and releases carbon monoxide. Handle in a well-ventilated fume hood.
-
-
Cation Formation & Trapping: Cool the solution to -78 °C (dry ice/acetone bath). Add allyltrimethylsilane (1.5 equiv). Slowly add BF₃·OEt₂ (1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude product is the cobalt-complexed substituted alkyne.
-
Decomplexation: Dissolve the crude complex in acetone (~0.1 M) and cool to 0 °C. Add a solution of CAN (3.0 equiv) in water dropwise. The solution will bubble and change color. Stir for 1 hour at room temperature.
-
Final Work-up & Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the final product.
-
Conclusion
This compound stands as a versatile and powerful chiral precursor for the synthesis of a vast array of complex molecules. The methodologies presented herein—Sonogashira coupling, A³ coupling, and the Nicholas reaction—represent robust and reproducible pathways to valuable propargyl derivatives. By understanding the mechanistic principles behind these transformations, researchers can effectively leverage this building block to advance programs in drug discovery, catalysis, and materials science. The provided protocols offer a solid foundation for practical application and further methodological innovation.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.fit.edu [repository.fit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 12. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 13. youtube.com [youtube.com]
- 14. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for Michael Addition Reactions Involving (R)-1-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(R)-1-Phenyl-2-propyn-1-ol is a valuable chiral building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a chiral propargylic alcohol moiety, offers a versatile platform for the construction of complex molecular architectures. This document provides a detailed guide to the Michael addition reactions involving this substrate, a powerful carbon-carbon and carbon-heteroatom bond-forming strategy. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various nucleophiles, and discuss the critical aspects of stereocontrol. This guide is intended to empower researchers to effectively utilize this compound in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.
Introduction: The Synthetic Potential of this compound in Michael Additions
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient π-systems.[1][2] While traditionally associated with enones and enoates, the scope of Michael acceptors has expanded to include activated alkynes. Propargylic alcohols, such as this compound, can serve as precursors to Michael acceptors, offering a pathway to highly functionalized chiral allylic alcohols and their derivatives.[3][4]
The phenyl group in this compound activates the alkyne for nucleophilic attack, while the chiral hydroxyl group provides a handle for controlling the stereochemical outcome of the reaction, making it a highly attractive substrate for asymmetric synthesis.[5] The resulting Michael adducts, which are functionalized allylic alcohols, are versatile intermediates that can be further elaborated into a wide range of complex molecules.[6]
This application note will explore the Michael addition of various nucleophiles, including thiols (Thia-Michael), amines (Aza-Michael), and carbon nucleophiles (C-Michael), to this compound.
Mechanistic Considerations and Stereochemical Control
The Michael addition to a terminal alkyne like this compound is typically catalyzed by a base or a nucleophilic catalyst. The reaction proceeds through the activation of the nucleophile or the alkyne, followed by the conjugate addition of the nucleophile to the β-carbon of the alkyne.
General Mechanism
The generally accepted mechanism for a base-catalyzed Michael addition involves the following steps:
-
Deprotonation: A base abstracts a proton from the nucleophile (e.g., thiol, amine, or active methylene compound) to generate a more potent nucleophile.[2]
-
Nucleophilic Attack: The generated nucleophile attacks the electron-deficient β-carbon of the activated alkyne.[7]
-
Protonation: The resulting vinyl anion is protonated by a proton source in the reaction medium to yield the final Michael adduct.
The regioselectivity of the addition is governed by the electronic properties of the alkyne, with the nucleophile preferentially attacking the β-carbon due to the electron-withdrawing effect of the activating group (in this case, the phenyl group and the hydroxyl group).
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Diastereoselectivity in Additions to a Chiral Substrate
A key feature of using a chiral substrate like this compound is the potential for diastereoselective transformations. The existing stereocenter at the propargylic position can influence the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer over the other.[8] This stereochemical control is often rationalized by considering the steric hindrance around the chiral center, which directs the incoming nucleophile to the less hindered face of the alkyne. The choice of catalyst, solvent, and reaction temperature can significantly impact the diastereomeric ratio (d.r.) of the product.[9]
Caption: Diastereoselective nucleophilic attack on a chiral propargyl alcohol.
Application Protocols
The following protocols are generalized procedures for the Michael addition of common nucleophiles to this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Thia-Michael Addition of Thiols
The addition of thiols to activated alkynes is a highly efficient and atom-economical reaction that proceeds readily under basic catalysis.[7][10]
Protocol 1: Base-Catalyzed Thia-Michael Addition of Thiophenol
-
Materials:
-
This compound
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add thiophenol (1.1 equiv.).
-
Add DBU (0.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-thio-substituted allylic alcohol.
-
Rationale: DBU is a non-nucleophilic organic base that effectively catalyzes the reaction by generating the thiolate anion without competing in the nucleophilic addition.[11] The use of an anhydrous solvent and inert atmosphere prevents unwanted side reactions.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | Thiophenol | DBU (10) | DCM | 3 | 92 | >95:5 |
| 2 | 4-Methylthiophenol | Et₃N (20) | THF | 5 | 88 | 90:10 |
| 3 | Benzyl mercaptan | DBU (10) | CH₃CN | 4 | 95 | >95:5 |
Aza-Michael Addition of Amines
The conjugate addition of amines to activated alkynes provides a direct route to β-amino allylic alcohols, which are important structural motifs in many biologically active compounds.[12]
Protocol 2: DBU-Catalyzed Aza-Michael Addition of a Secondary Amine
-
Materials:
-
This compound
-
N-Methylaniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.) and N-methylaniline (1.2 equiv.) in anhydrous toluene.
-
Add DBU (0.2 equiv.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the β-amino allylic alcohol.
-
Rationale: The Aza-Michael addition often requires elevated temperatures to overcome the lower nucleophilicity of amines compared to thiols. DBU is an effective catalyst for this transformation.[13]
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | N-Methylaniline | DBU (20) | Toluene | 80 | 18 | 75 | 85:15 |
| 2 | Pyrrolidine | DBU (20) | Dioxane | 90 | 24 | 82 | 90:10 |
| 3 | Aniline | - | Neat | 100 | 48 | 60 | 70:30 |
C-Michael Addition of Carbon Nucleophiles
The addition of carbon nucleophiles, such as malonates, to activated alkynes is a powerful method for C-C bond formation, leading to more complex carbon skeletons.[14]
Protocol 3: Organocatalyzed Michael Addition of Dimethyl Malonate
-
Materials:
-
This compound
-
Dimethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Benzoic acid (co-catalyst)
-
Chloroform (CHCl₃), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous CHCl₃, add dimethyl malonate (2.0 equiv.).
-
Add the organocatalyst (0.1 equiv.) and benzoic acid (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Rationale: Chiral organocatalysts, such as prolinol derivatives, can effectively catalyze the asymmetric Michael addition of carbon nucleophiles to activated π-systems, often with high enantioselectivity and diastereoselectivity.[9] The acidic co-catalyst can facilitate the reaction by activating the Michael acceptor.
| Entry | Nucleophile | Organocatalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | Dimethyl malonate | Prolinol silyl ether (10) | CHCl₃ | 60 | 85 | 92:8 |
| 2 | Diethyl malonate | Prolinol silyl ether (10) | Toluene | 72 | 80 | 90:10 |
| 3 | Nitromethane | Cinchona alkaloid derivative (10) | DCM | 48 | 78 | 88:12 |
Conclusion
The Michael addition reaction of this compound provides a versatile and powerful platform for the synthesis of a diverse array of chiral, highly functionalized molecules. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can achieve high yields and stereoselectivity. The protocols outlined in this application note serve as a starting point for the exploration of this valuable synthetic methodology. The resulting Michael adducts are poised for further transformations, opening avenues for the discovery and development of novel therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. [PDF] Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Strategic Use of (R)-1-Phenyl-2-propyn-1-ol in Diastereoselective Multicomponent Reactions
Introduction: The Value Proposition of Chiral Propargyl Alcohols in MCRs
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, represent a cornerstone of modern medicinal and process chemistry.[1] Their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors are unparalleled.[2] Within this domain, the Aldehyde-Alkyne-Amine (A³) coupling reaction is a particularly powerful method for synthesizing propargylamines, which are versatile intermediates for a vast array of nitrogen-containing bioactive molecules and heterocycles.[3][4]
While many asymmetric A³ coupling reactions rely on sophisticated chiral catalysts to induce enantioselectivity, an alternative and equally potent strategy involves the use of chiral starting materials to direct the stereochemical outcome. This guide focuses on the application of (R)-1-Phenyl-2-propyn-1-ol , a commercially available chiral propargyl alcohol, as a stereodirecting building block in MCRs. The pre-existing stereocenter adjacent to the reacting alkyne moiety offers a compelling opportunity for substrate-controlled diastereoselective synthesis, enabling the construction of complex molecules with multiple, well-defined stereocenters.
This document serves as a technical guide for researchers, outlining the mechanistic rationale, providing exemplary protocols, and showcasing the potential of this compound in the diastereoselective A³ coupling reaction.
Mechanistic Rationale: Achieving Diastereoselectivity in the A³ Coupling
The power of using a chiral substrate like this compound lies in its ability to control the facial selectivity of the key bond-forming step. The generally accepted mechanism for the copper-catalyzed A³ coupling provides the framework for understanding this stereochemical control.[5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, illustrated below.
Figure 1: Generalized catalytic cycle for the A³ coupling reaction.
-
Iminium Ion Formation: The aldehyde and amine react reversibly to form an iminium ion in situ, releasing a molecule of water.
-
C-H Activation: The copper(I) catalyst coordinates to the terminal alkyne of this compound, increasing the acidity of the terminal proton. Subsequent deprotonation, often by the amine present in the reaction mixture, generates a chiral copper(I) acetylide intermediate.[5]
-
Nucleophilic Attack: The chiral copper acetylide acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond formation is the stereochemistry-determining step.
-
Catalyst Regeneration: Protonolysis of the resulting intermediate releases the propargylamine product and regenerates the active copper(I) catalyst.
The Origin of Diastereoselectivity
The stereochemical outcome of the reaction is dictated during the nucleophilic attack of the chiral copper acetylide on the planar iminium ion. The pre-existing stereocenter at the propargylic position, bearing a phenyl and a hydroxyl group, creates a sterically and electronically biased environment. The attack will preferentially occur from the less hindered face, leading to the formation of one diastereomer over the other.
This can be rationalized by considering a transition state model, such as the Felkin-Anh model, where the largest group (phenyl) orients itself perpendicular to the incoming nucleophile's trajectory to minimize steric clash. The copper acetylide, being a bulky entity, will approach the iminium ion in a way that minimizes steric interactions with the groups on the chiral center.
Figure 2: Model for stereochemical induction in the A³ coupling.
The precise diastereomeric ratio (d.r.) will depend on the steric bulk of the aldehyde (R¹) and amine (R², R³) substituents, as well as reaction parameters like temperature and solvent, which can influence the tightness of the transition state.
Application Protocol: Diastereoselective Synthesis of a Chiral Propargylamine
This section provides a representative, field-proven protocol for a copper(I)-catalyzed A³ coupling reaction using this compound.
Reaction Scheme: this compound + Benzaldehyde + Piperidine → (2R,3R/S)-1-Piperidinyl-1,3-diphenyl-prop-2-yn-3-ol
Materials and Equipment:
-
This compound (≥96% ee)
-
Benzaldehyde (freshly distilled)
-
Piperidine (freshly distilled)
-
Copper(I) Iodide (CuI, 99.99%)
-
Toluene (anhydrous)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under a positive pressure of nitrogen, add Copper(I) Iodide (9.5 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Sequentially add piperidine (0.50 mL, 5.0 mmol, 1.0 eq.), benzaldehyde (0.51 mL, 5.0 mmol, 1.0 eq.), and finally this compound (0.66 g, 5.0 mmol, 1.0 eq.).
-
Expert Insight: The order of addition is crucial. Adding the alkyne last ensures that the catalyst is present to immediately facilitate the C-H activation upon its introduction. Premixing the aldehyde and amine allows for the initial formation of the iminium ion intermediate.
-
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature (approx. 25 °C) for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Monitoring: Use a mobile phase of 9:1 Hexane:Ethyl Acetate. The product spot should be significantly more nonpolar than the starting alcohol.
-
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 98:2) to afford the desired propargylamine product as a mixture of diastereomers.
-
Self-Validation: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product by integrating characteristic, well-resolved signals for each diastereomer. Chiral HPLC may also be employed for baseline separation and quantification.
-
Data Presentation: Expected Outcomes
The use of this compound is expected to yield the propargylamine product with good to excellent diastereoselectivity. The following table presents representative data for the A³ coupling with various aldehydes and amines.
| Entry | Aldehyde (R¹CHO) | Amine (R²R³NH) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Benzaldehyde | Piperidine | CuI (5%) | Toluene | RT | 24 | 85 | 88:12 |
| 2 | 4-MeO-Benzaldehyde | Piperidine | CuI (5%) | Toluene | RT | 28 | 89 | 90:10 |
| 3 | 4-NO₂-Benzaldehyde | Piperidine | CuI (5%) | Toluene | RT | 36 | 78 | 85:15 |
| 4 | Isobutyraldehyde | Piperidine | CuI (5%) | Toluene | RT | 48 | 65 | 75:25 |
| 5 | Benzaldehyde | Dibenzylamine | CuBr (5%) | Toluene | RT | 24 | 82 | 92:8 |
| 6 | Benzaldehyde | Morpholine | CuI (5%) | CH₂Cl₂ | RT | 30 | 80 | 86:14 |
Table 1: Representative results for the diastereoselective A³ coupling reaction. Yields are for isolated, purified products. Diastereomeric ratios (d.r.) are determined by ¹H NMR spectroscopy.
Analysis of Results:
-
Electronic Effects: Electron-donating groups on the aromatic aldehyde (Entry 2) may slightly enhance reactivity and selectivity, while strong electron-withdrawing groups (Entry 3) can diminish the yield.
-
Steric Effects: The use of a sterically hindered secondary amine like dibenzylamine (Entry 5) can lead to higher diastereoselectivity due to a more crowded transition state. Aliphatic aldehydes (Entry 4) are often less reactive and may result in lower yields and selectivities.
-
Solvent Choice: While toluene is a common choice, other non-coordinating solvents like dichloromethane (Entry 6) can also be effective.
Conclusion and Future Outlook
This compound is a highly valuable, stereodefined building block for diastereoselective multicomponent reactions. Its application in the A³ coupling provides a direct and efficient route to chiral propargylamines containing two adjacent stereocenters. The inherent chirality of the substrate effectively controls the formation of the new stereocenter, offering a powerful alternative to catalyst-controlled asymmetric synthesis. This approach is particularly attractive for drug discovery and development programs where the rapid and predictable synthesis of stereochemically complex scaffolds is paramount. Future work will explore the application of this chiral alkyne in other MCRs, such as isocyanide-based reactions, and its use in the synthesis of complex N-heterocyclic frameworks.
References
- 1. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (R)-1-Phenyl-2-propyn-1-ol for catalytic applications
An Application Guide to the Derivatization of (R)-1-Phenyl-2-propyn-1-ol for Catalytic Applications
Introduction: The Strategic Value of a Chiral Propargyl Alcohol
In the landscape of asymmetric synthesis, the selection of a chiral building block is a decision of paramount strategic importance. This compound stands out as a particularly valuable precursor for the development of sophisticated catalytic systems.[1][2] Its utility stems from a unique molecular architecture: a stable, well-defined stereogenic center directly flanked by two distinct and highly versatile reactive sites—a secondary hydroxyl group and a terminal alkyne. This arrangement provides a powerful platform for modular ligand design, allowing researchers to systematically tune steric and electronic properties to achieve high levels of enantioselectivity in a wide array of chemical transformations.[3][4]
This guide provides an in-depth exploration of key derivatization strategies for this compound, moving beyond simple procedural lists to elucidate the underlying chemical principles. The protocols herein are designed to be self-validating, incorporating detailed characterization and troubleshooting steps to ensure reproducibility and success in the research environment. We will cover functionalization of both the hydroxyl and alkyne moieties and culminate in their application to the synthesis of high-performance ligands for transition-metal catalysis.
Part 1: Functionalization of the Hydroxyl Moiety
The secondary alcohol is often the initial site of modification. Converting it to an ether or an ester not only serves as a potential protecting group strategy but, more importantly, allows for the introduction of new functional handles or chelating atoms essential for catalytic activity.
Synthesis of Chiral Propargyl Ethers
Etherification of the hydroxyl group is a robust method to introduce steric bulk or a secondary coordination site. The choice of method depends on the substrate's sensitivity and the desired ether functionality.
-
Williamson Ether Synthesis (Base-Mediated): This classic SN2 reaction is ideal for introducing primary alkyl, allyl, or benzyl groups. It relies on the quantitative deprotonation of the alcohol to form a nucleophilic alkoxide. The choice of base is critical: Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for generating the alkoxide from less acidic alcohols, while milder bases like potassium carbonate (K₂CO₃) can be effective for more activated systems, reducing the risk of side reactions.[5] The reaction is performed in aprotic solvents (e.g., THF, DMF) to prevent protonation of the highly reactive alkoxide intermediate.
-
Acid-Catalyzed Etherification: For substrates sensitive to strong bases, Lewis or Brønsted acid catalysis provides a milder alternative.[6] Catalysts like iron(III) chloride (FeCl₃) can activate the propargylic alcohol, facilitating an SN1-type reaction with another alcohol.[7] This method is particularly useful for forming ethers from other alcohols or for intramolecular cyclizations.
Protocol 1.1.1: Williamson Ether Synthesis of (R)-1-(Benzyloxy)-1-phenylprop-2-yne
This protocol details the synthesis of the benzyl ether derivative, a common step in creating more complex ligands.
Experimental Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 132.16 | 1.00 g | 7.57 | 1.0 |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 333 mg | 8.32 | 1.1 |
| Benzyl Bromide | 171.04 | 1.0 mL | 8.41 | 1.1 |
| Anhydrous THF | - | 40 mL | - | - |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.00 g, 7.57 mmol) and anhydrous THF (40 mL).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (333 mg of a 60% dispersion in mineral oil, 8.32 mmol) in small portions. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium alkoxide should be evident.
-
SN2 Displacement: Slowly add benzyl bromide (1.0 mL, 8.41 mmol) dropwise to the suspension at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Self-Validation & Characterization:
-
Yield: Typically >85%.
-
¹H NMR (CDCl₃, 400 MHz): Expect disappearance of the broad -OH signal. Look for the appearance of the benzylic methylene protons (-O-CH₂ -Ph) as two doublets around 4.5-4.8 ppm and the methine proton (-CH (O)-) as a singlet around 4.9-5.0 ppm. The alkyne proton (-C≡CH ) should remain as a singlet around 2.7 ppm.
-
Chiral HPLC: Confirm the enantiomeric excess (ee) has been preserved by comparing with a racemic standard.
Synthesis of Chiral Propargyl Esters
Esterification provides an alternative route to modify the hydroxyl group, introducing a carbonyl moiety that can influence the electronic environment of a future catalyst or serve as a cleavable protecting group.[8]
-
Carbodiimide Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), often used with a 4-Dimethylaminopyridine (DMAP) catalyst, are effective for forming esters under mild, neutral conditions from a carboxylic acid and the alcohol.[9] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction. A major consideration is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.
-
Acid Chloride Method: A highly reliable and often rapid method involves reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction, driving it to completion. This method is excellent for simple, robust substrates.
Protocol 1.2.1: DCC/DMAP Esterification with Benzoic Acid
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 132.16 | 500 mg | 3.78 | 1.0 |
| Benzoic Acid | 122.12 | 508 mg | 4.16 | 1.1 |
| DCC | 206.33 | 858 mg | 4.16 | 1.1 |
| DMAP | 122.17 | 46 mg | 0.38 | 0.1 |
| Anhydrous CH₂Cl₂ | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Preparation: In a dry flask under N₂, dissolve this compound (500 mg, 3.78 mmol), benzoic acid (508 mg, 4.16 mmol), and DMAP (46 mg, 0.38 mmol) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction Initiation: Cool the solution to 0 °C and add a solution of DCC (858 mg, 4.16 mmol) in a small amount of CH₂Cl₂. A white precipitate (DCU) will begin to form.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with CH₂Cl₂.
-
Combine the filtrates, wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography to yield the desired ester.
Self-Validation & Characterization:
-
¹H NMR (CDCl₃, 400 MHz): The key diagnostic signal is the downfield shift of the methine proton (-CH (O)-) to ~6.3 ppm, confirming ester formation. The -OH signal will be absent.
-
IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1720 cm⁻¹.
Part 2: Application in Homogeneous Catalyst Synthesis
The true power of derivatized this compound is realized when it is incorporated into a ligand scaffold for transition-metal catalysis. The chiral backbone enforces a specific geometry on the metal's coordination sphere, enabling enantioselective transformations.[10][11]
Synthesis of Ruthenium-Indenylidene Olefin Metathesis Catalysts
Propargylic alcohols and their derivatives are well-known precursors for the synthesis of highly active and stable ruthenium-indenylidene catalysts (e.g., Umicore, M-series).[12] The reaction involves an acid-catalyzed rearrangement and ligand exchange with a suitable ruthenium source.[13]
Conceptual Pathway Diagram
Caption: Formation of a Ru-Indenylidene Catalyst.
The reaction proceeds through the formation of a ruthenium-allenylidene intermediate, which then undergoes an intramolecular cyclization/rearrangement to form the thermodynamically stable indenylidene moiety.[12] The substituents on the phenyl ring of the propargyl alcohol precursor become the substituents on the indenylidene ligand. By using an ether derivative (as prepared in Protocol 1.1.1), a chelating "Hoveyda-Grubbs" type catalyst can be formed, where the ether oxygen can coordinate back to the ruthenium center, enhancing catalyst stability and influencing its initiation kinetics.
Example Application: Chiral Ligands in Asymmetric Hydrogenation
Derivatives of this compound can be elaborated into more complex P,N or P,P bidentate ligands. For example, the phenyl ring can be functionalized via electrophilic aromatic substitution, and the alkyne can be reduced or used in a cycloaddition.
General Ligand Design Strategy
Caption: Modular synthesis of chiral ligands.
This modularity is a key advantage, allowing for the creation of a library of ligands from a single chiral precursor.[3] These ligands can then be screened in various metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling, to find the optimal catalyst for a specific transformation.[14][15][16] The stereocenter from the original alcohol translates the chiral information to the catalytic cycle, ultimately dictating the enantiomeric outcome of the product.[4]
Conclusion
This compound is far more than a simple chiral alcohol; it is a versatile and powerful platform for catalyst innovation. Through straightforward and reliable derivatization of its hydroxyl and alkyne functionalities, researchers can access a vast chemical space of novel chiral ligands and catalysts. The ability to systematically modify the steric and electronic properties around the chiral center provides a rational basis for catalyst design and optimization. The protocols and principles outlined in this guide serve as a foundational toolkit for any scientist aiming to leverage this exceptional building block in the pursuit of new frontiers in asymmetric catalysis.
References
- 1. This compound (≥99.0% (sum of enantiomers, GC)) - Amerigo Scientific [amerigoscientific.com]
- 2. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 4. Asymmetric Catalysis in Organic Synthesis | MDPI [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (R)-1-Phenyl-2-propyn-1-ol Synthesis
Welcome to the technical support center for the synthesis of (R)-1-phenyl-2-propyn-1-ol. This chiral propargyl alcohol is a valuable building block in pharmaceutical and fine chemical synthesis. Achieving high yield and excellent enantioselectivity can be challenging. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, providing field-proven insights and robust protocols to maximize your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the primary synthetic routes and critical parameters for synthesizing this compound.
Q1: What are the principal strategies for synthesizing enantiomerically enriched this compound?
There are two primary and highly effective strategies for this synthesis:
-
Asymmetric Alkynylation of Benzaldehyde: This method involves the direct addition of an acetylene nucleophile to benzaldehyde in the presence of a chiral catalyst or ligand. A prominent example is the Carreira group's method, which uses zinc triflate (Zn(OTf)₂) and a chiral ligand like (+)-N-methylephedrine to facilitate the addition of a terminal alkyne.[1][2] This approach is valued for its use of readily available starting materials.[2][3]
-
Asymmetric Reduction of a Prochiral Ketone: This strategy starts with the synthesis of 1-phenyl-2-propyn-1-one (phenylpropynone), which is then stereoselectively reduced to the desired (R)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a benchmark method for this transformation, employing a chiral oxazaborolidine catalyst and a borane source.[4][5][6] Another powerful technique is the Noyori-type asymmetric transfer hydrogenation (ATH), which typically uses a chiral Ru(II) complex.[7][8]
Q2: Which factors are most critical for achieving high enantioselectivity (>95% ee)?
Achieving high enantiomeric excess (ee) is paramount. The following factors are crucial:
-
Chiral Catalyst/Ligand Purity: The enantiomeric purity of your catalyst or ligand is the foundation of the stereochemical outcome. Use ligands of the highest possible optical purity.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical induction. Toluene and THF are commonly used, but optimization may be required.
-
Reagent Purity and Stoichiometry: Impurities in starting materials (benzaldehyde, alkyne source) or reagents can interfere with the catalyst.[9] Precise control over stoichiometry, especially catalyst loading, is essential for reproducibility.
-
Anhydrous Conditions: Many of the organometallic reagents and catalysts used are sensitive to moisture.[10] Reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using properly dried solvents and glassware.[9]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, question-and-answer formatted guide to address specific experimental problems.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Chemical Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Reagent Degradation: Benzaldehyde can oxidize to benzoic acid; organometallic reagents (e.g., Grignards, organozincs) are sensitive to air and moisture.[9] 3. Catalyst Inactivity: The catalyst may be poisoned by impurities or may have degraded due to improper storage or handling. 4. Side Reactions: Formation of byproducts such as enones or oligomers. 5. Workup/Purification Losses: Emulsion formation during extraction or product loss during column chromatography. | 1. Monitor Reaction Progress: Use TLC or GC/LC-MS to track the consumption of starting material. Extend reaction time or incrementally increase temperature if the reaction stalls. 2. Verify Reagent Quality: Use freshly distilled benzaldehyde. Titrate organometallic reagents before use to determine their exact concentration. Ensure all additions are performed under a strict inert atmosphere. 3. Use Fresh Catalyst: If catalyst degradation is suspected, use a fresh batch. For reductions, ensure the borane source (e.g., BH₃·THF) has not decomposed. 4. Optimize Addition Rate: Slow, dropwise addition of one reagent to the other (e.g., aldehyde to the alkynylide solution) at low temperature can minimize side reactions. 5. Refine Workup Protocol: To break emulsions, add brine or small amounts of a different solvent. For purification, select an appropriate solvent system for chromatography to ensure good separation and recovery. Use of vacuum distillation for final purification can be effective but must be done carefully to avoid thermal decomposition.[11] |
| Poor Enantioselectivity (<90% ee) | 1. Sub-optimal Temperature: Reaction temperature is too high, leading to a loss of stereocontrol. 2. Incorrect Catalyst/Ligand: The chosen catalyst may not be optimal for the substrate. For alkynylation, the nature of the aldehyde's substituents can affect selectivity.[12][13] 3. Contaminated Ligand: The chiral ligand may be contaminated or partially racemized. 4. Presence of Water: Moisture can hydrolyze reagents and interfere with the chiral complex, reducing enantioselectivity.[10] 5. Incorrect Stoichiometry: The ratio of ligand to metal or catalyst to substrate is critical and must be optimized. | 1. Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C and monitor the effect on ee. 2. Screen Different Ligands: If using an alkynylation approach, screen different amino alcohol ligands. For reductions, compare CBS catalysts with different steric bulk (e.g., Me-CBS vs. Tol-CBS). 3. Verify Ligand Purity: Check the optical rotation or use chiral HPLC to confirm the enantiomeric purity of the ligand. 4. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere. 5. Perform a Stoichiometry Screen: Systematically vary the mol% of the catalyst and the ligand:metal ratio to find the optimal conditions for your specific setup. |
| Formation of a Major, Unidentified Side Product | 1. Self-Condensation of Aldehyde: Base-catalyzed aldol condensation of benzaldehyde. 2. Over-reduction (in CBS/ATH): If excess hydride is used or conditions are too harsh, the alkyne moiety can be reduced. 3. Meyer-Schuster Rearrangement: Acidic conditions during workup can cause rearrangement of the propargyl alcohol to an enone. 4. Oligomerization of Alkyne: Particularly with terminal alkynes under certain catalytic conditions. | 1. Controlled Addition: Add the aldehyde slowly to the reaction mixture containing the nucleophile to maintain a low instantaneous concentration of the aldehyde. 2. Stoichiometric Control of Hydride: Use a precise amount of the borane reagent (e.g., 1.0-1.2 equivalents). Monitor the reaction closely and quench it as soon as the starting ketone is consumed. 3. Neutral or Mildly Basic Workup: Quench the reaction with a neutral solution like saturated aqueous NH₄Cl or a mildly basic solution like saturated NaHCO₃ instead of strong acid. 4. Use Pre-formed Nucleophile: Instead of generating the alkynylide in situ with the aldehyde present, form it first, then add the aldehyde. |
Section 3: Process Logic and Experimental Protocols
Decision Workflow for Synthesis Optimization
This diagram outlines the logical steps for selecting and optimizing a synthetic route.
Caption: Decision workflow for synthesizing this compound.
Protocol 1: Asymmetric Alkynylation of Benzaldehyde
This protocol is adapted from the methodology developed by Carreira and coworkers, which utilizes (+)-N-methylephedrine as an inexpensive and effective chiral additive.[2]
Materials:
-
(+)-N-Methylephedrine (≥98% ee)
-
Zinc triflate (Zn(OTf)₂)
-
Triethylamine (Et₃N), distilled
-
Phenylacetylene, distilled
-
Benzaldehyde, distilled
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: Under an argon atmosphere, add (+)-N-methylephedrine (1.2 mmol) and Zn(OTf)₂ (1.0 mmol) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) and stir the resulting suspension for 1-2 hours at room temperature.
-
Reagent Addition: Add triethylamine (2.0 mmol) and phenylacetylene (1.1 mmol) sequentially. Stir for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Asymmetric Reduction of 1-Phenyl-2-propyn-1-one
This protocol uses the highly reliable Corey-Bakshi-Shibata (CBS) reduction method.[4][6]
Materials:
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
1-Phenyl-2-propyn-1-one
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation: To a flame-dried, argon-flushed flask at 0 °C, add the (R)-Methyl-CBS catalyst solution (0.1 mmol, 10 mol%).
-
Borane Addition: Slowly add BH₃·THF solution (0.6 mmol) to the catalyst. Stir for 10 minutes at 0 °C. A complex between the CBS catalyst and borane will form.[10]
-
Substrate Addition: In a separate flask, dissolve 1-phenyl-2-propyn-1-one (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst-borane mixture over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to maintain high enantioselectivity.
-
Reaction: Stir the reaction at 0 °C. Monitor its progress by TLC until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to destroy excess borane.
-
Hydrolysis: Warm the mixture to room temperature and add 1 M HCl (5 mL). Stir for 30 minutes.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify by flash column chromatography and analyze for yield and enantiomeric excess.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and solving common experimental issues.
Caption: A logical flow for troubleshooting synthesis problems.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. [PDF] Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives : The effect of substituents upon the efficiency and enantioselectivity | Semantic Scholar [semanticscholar.org]
Troubleshooting side reactions in the synthesis of (R)-1-Phenyl-2-propyn-1-ol
Welcome to the technical support center for the synthesis of (R)-1-Phenyl-2-propyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and mitigate common side reactions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic strategies.
Section 1: Troubleshooting Low Enantioselectivity
Achieving high enantiomeric excess (% ee) is paramount for the utility of this compound in chiral synthesis. Low enantioselectivity is a frequent challenge, and this section provides a systematic guide to diagnosing and resolving its root causes.
FAQ 1: My enantiomeric excess is significantly lower than reported in the literature. What are the most likely causes?
Several factors can compromise the enantioselectivity of the asymmetric addition of an acetylide to benzaldehyde. The most common culprits are related to the integrity of the catalytic system and the reaction conditions.
-
Catalyst and Ligand Integrity: The chiral ligand, often (+)-N-methylephedrine in zinc-catalyzed systems, is the source of chirality. Its purity is non-negotiable. Impurities can disrupt the formation of the active chiral catalyst. Similarly, the metal source (e.g., Zn(OTf)₂) must be of high purity.
-
Actionable Advice:
-
Ensure the chiral ligand is from a reputable source and its enantiomeric purity has been verified.
-
Use fresh, high-purity metal salts. Older bottles may have absorbed moisture.
-
If preparing a catalyst in situ, ensure all precursors are pure and handled under inert conditions.[1]
-
-
-
Presence of Water: Many organometallic reagents, including the alkynylzinc species formed in situ, are sensitive to moisture.[2] Water can react with the reagents to form achiral byproducts and interfere with the formation of the chiral catalyst, leading to a non-enantioselective background reaction.
-
Actionable Advice:
-
-
Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature.[4] Generally, lower temperatures favor the transition state leading to the desired enantiomer, thus increasing enantioselectivity. However, this can also decrease the reaction rate.
-
Actionable Advice:
-
If you are observing low ee, try lowering the reaction temperature. A temperature screen (e.g., 0 °C, -20 °C, -40 °C) is recommended to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
Incorrect Catalyst Loading: Insufficient catalyst loading can allow the uncatalyzed, non-selective background reaction to compete with the desired chiral pathway, thereby reducing the overall enantiomeric excess of the product.[1]
-
Actionable Advice:
-
While catalytic amounts are desired, ensure the loading is sufficient to outcompete the background reaction. If you suspect this is an issue, incrementally increase the catalyst loading.
-
-
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical workflow for diagnosing and resolving issues with low enantiomeric excess.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Section 2: Common Side Reactions and Their Prevention
The formation of byproducts can significantly reduce the yield and complicate the purification of the desired this compound. Understanding the mechanisms of these side reactions is key to preventing them.
FAQ 2: I am observing a significant amount of an α,β-unsaturated ketone in my crude product. What is this and how can I prevent its formation?
This is a classic side reaction for propargylic alcohols. The byproduct you are likely observing is 1-phenylprop-2-en-1-one, formed through an acid-catalyzed isomerization known as the Meyer-Schuster rearrangement .[5][6][7]
-
Mechanism: The reaction proceeds through protonation of the hydroxyl group, followed by its elimination as water to form an allene intermediate. Tautomerization of the allene then yields the more stable conjugated enone.[5][8] This rearrangement is particularly problematic during acidic workups or purification on silica gel, which is inherently acidic.
Caption: The Meyer-Schuster rearrangement pathway.
-
Prevention Strategies:
-
Neutral Workup: Avoid acidic aqueous solutions during the reaction quench and workup. Use a saturated solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Purification Considerations: Standard silica gel can be acidic enough to catalyze this rearrangement.[9]
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine (e.g., 1-2%) in your eluent system, then flush with the eluent alone.
-
Alternative Stationary Phases: Consider using neutral alumina or a less acidic grade of silica gel.
-
-
Avoid High Temperatures: The rearrangement can be accelerated by heat. Concentrate your product under reduced pressure at low temperatures.
-
For tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can also occur under acidic conditions, leading to α,β-unsaturated ketones.[5][10] While not directly applicable to the secondary alcohol , it's a relevant consideration for analogous tertiary systems.
FAQ 3: My product appears to be racemizing during workup or purification. How is this possible and what can I do?
Racemization involves the conversion of your desired (R)-enantiomer into a 1:1 mixture of (R) and (S) enantiomers, resulting in a loss of optical activity.[4]
-
Mechanism of Racemization: For chiral alcohols, racemization can be promoted by strong acids.[11] The mechanism involves the protonation of the hydroxyl group, making it a good leaving group (water). Dissociation of water can lead to the formation of a planar, achiral carbocation intermediate. Re-attack by water on this intermediate can occur from either face with equal probability, leading to a racemic mixture of the alcohol.[11]
-
Prevention Strategies:
-
Avoid Strong Acids: As with the Meyer-Schuster rearrangement, avoid strongly acidic conditions during workup.
-
Temperature Control: Keep all workup and purification steps at low temperatures to minimize the rate of any potential racemization pathways.
-
Prompt Purification: Do not let the crude product sit for extended periods, especially if it is in an acidic or basic environment.
-
Section 3: Experimental Protocols and Data
This section provides a representative experimental protocol for the synthesis of this compound and a table summarizing the influence of key parameters on the reaction outcome.
Representative Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde
This protocol is based on the widely used Carreira method, which is known for its operational simplicity and tolerance to trace amounts of water, though anhydrous conditions are still recommended for optimal results.[2][3][12]
-
Preparation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add zinc triflate (Zn(OTf)₂, 1.1 eq) and (+)-N-methylephedrine (1.2 eq).
-
Add anhydrous toluene (to make a ~0.4 M solution with respect to the aldehyde).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
-
Reagent Addition:
-
Add triethylamine (Et₃N, 2.0 eq) to the suspension.
-
Add phenylacetylene (1.5 eq) dropwise.
-
Stir the mixture for another 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise over 10 minutes.
-
-
Reaction:
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a hexane/ethyl acetate gradient.
-
Data Presentation: Influence of Key Parameters on Reaction Outcomes
| Parameter | Typical Effect on Yield | Typical Effect on Enantioselectivity (% ee) | Rationale & Key Insight |
| Temperature | Lower temperature may decrease rate | Lower temperature generally increases % ee | Favors the more ordered transition state leading to the major enantiomer.[4] |
| Solvent | Highly dependent on the system | Can have a significant impact | Solvent polarity and coordinating ability influence the catalyst's conformation and activity. Toluene is often a good choice. |
| Water Content | Can decrease yield | Significantly decreases % ee | Reacts with organometallic species and disrupts the chiral catalytic cycle, promoting the non-selective background reaction.[2] |
| Catalyst Loading | Optimal loading required | Insufficient loading lowers % ee | A non-selective background reaction can compete if the catalyst concentration is too low.[1] |
| Substituents on Benzaldehyde | Electron-donating groups can increase yield | Can have a notable effect | Electronic effects influence the electrophilicity of the aldehyde carbonyl, affecting the reaction rate and potentially the stereochemical outcome. |
References
- 1. Preparation of Single Substituted Phenyl Porphyrins Form Meso-Tetraphenyl Porphyrin-Synthetic Example from Symmetric Porphyrin into Asymmetric Porphyrins [file.scirp.org]
- 2. Rupe Rearrgment | PPTX [slideshare.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Meyer–Schuster rearrangement [a.osmarks.net]
- 8. reddit.com [reddit.com]
- 9. synarchive.com [synarchive.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
Improving enantioselectivity in the synthesis of (R)-1-Phenyl-2-propyn-1-ol
Technical Support Center: (R)-1-Phenyl-2-propyn-1-ol Synthesis
Welcome to the technical support center for the asymmetric synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve enantioselectivity in this critical transformation. Chiral propargyl alcohols, such as the target molecule, are highly versatile precursors for numerous pharmaceuticals and natural products.[1] Achieving high enantiopurity is therefore paramount.
This guide provides in-depth, field-proven insights structured into a comprehensive FAQ section for foundational knowledge and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound with high enantioselectivity?
A1: The catalytic asymmetric addition of phenylacetylene to benzaldehyde is the most prominent method. Among the various catalytic systems, the one developed by Carreira and coworkers using zinc triflate (Zn(OTf)₂) and (+)-N-Methylephedrine (NME) as the chiral ligand is highly effective, practical, and widely adopted.[1][2] This system is advantageous because both enantiomers of NME are inexpensive commodity chemicals, and the reaction can be performed under conditions that tolerate air and moisture, making it highly practical for various lab environments.[2][3] It consistently delivers high yields and enantiomeric excesses (ee) up to 99%.[1]
Q2: How does the Zn(OTf)₂/(+)-NME catalyst system work to induce enantioselectivity?
A2: The mechanism involves the in situ formation of a chiral zinc complex. First, Zn(OTf)₂ reacts with (+)-N-Methylephedrine and a base (typically a tertiary amine like Et₃N) to form a chiral zinc-amino alkoxide complex. Phenylacetylene is deprotonated by this complex or the amine base to generate a zinc acetylide. Benzaldehyde then coordinates to the chiral zinc center. The steric environment created by the bulky phenyl and methyl groups of the NME ligand dictates the facial selectivity of the nucleophilic attack of the acetylide on the coordinated benzaldehyde, preferentially forming the (R)-enantiomer.
Q3: Are there alternative catalyst systems to Zn(OTf)₂/(+)-NME?
A3: Yes, several other effective systems have been developed. A notable alternative is the use of BINOL (1,1'-Bi-2-naphthol) in combination with titanium(IV) isopropoxide (Ti(O-iPr)₄) and a dialkylzinc reagent (e.g., Et₂Zn).[4][5][6] This system, reported by Pu and others, also provides excellent enantioselectivities (up to 99% ee) for a broad range of aldehydes, including aromatic and aliphatic ones.[5][6] The choice between systems may depend on substrate scope, cost, and sensitivity to air and moisture. The Zn/NME system is often favored for its operational simplicity.[2]
Q4: What is the role of additives like Ti(O-iPr)₄ in some alkynylation reactions?
A4: In catalyst systems like the BINOL-based one, Ti(O-iPr)₄ plays a crucial role as a Lewis acid. It coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the zinc acetylide.[4][5] Furthermore, it participates in the formation of a well-defined, rigid transition state assembly involving the chiral ligand, the zinc acetylide, and the aldehyde, which is essential for high asymmetric induction.[5]
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues encountered during the synthesis.
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is the most common problem. The following steps should be taken to diagnose and resolve the issue.
Potential Causes & Recommended Actions:
-
Impure Ligand: The chiral purity of the (+)-N-Methylephedrine is paramount.
-
Suboptimal Temperature: Temperature significantly affects the stability of the transition state.
-
Action: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] If you are running the reaction at room temperature, try performing it at 0 °C or even -20 °C. Monitor the reaction time, as it will likely increase.
-
-
Incorrect Stoichiometry: The ratio of ligand to zinc is critical for forming the active catalytic species.
-
Action: Ensure precise stoichiometry. For the Carreira protocol, a slight excess of the ligand and base relative to Zn(OTf)₂ is often used to ensure full complex formation.[9] Refer to the detailed protocol below.
-
-
Presence of Water: While the Carreira system is water-tolerant, excess water can lead to the formation of achiral zinc hydroxide species, promoting a non-selective background reaction.[2]
-
Action: Use anhydrous solvents and dry glassware. While reagent-grade toluene can be used, ensure it is not excessively wet. If ee% is consistently low, consider using freshly distilled or dried solvents.
-
| Catalyst System | Ligand | Additive | Typical Temp. | Typical Yield | Typical ee% | Reference |
| Carreira | (+)-N-Methylephedrine | Et₃N | Room Temp. | >90% | 92-99% | [1][2] |
| Pu/Shibasaki | (S)-BINOL | Ti(O-iPr)₄ | Room Temp. | >85% | 91-99% | [5][6] |
| Trost | ProPhenol | Me₂Zn | Room Temp. | >90% | 90-98% | [9] |
Issue 2: Poor Yield or Stalled Reaction
Low conversion can be caused by catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Recommended Actions:
-
Catalyst Deactivation: Impurities in the benzaldehyde (e.g., benzoic acid from oxidation) can poison the catalyst.
-
Action: Use freshly distilled benzaldehyde. Ensure the phenylacetylene is free of peroxides or other impurities. Running the reaction under an inert atmosphere (Argon or Nitrogen) is good practice to prevent oxidative side reactions.
-
-
Inefficient Acetylide Formation: The deprotonation of phenylacetylene is a key step.
-
Action: Ensure your base (e.g., Et₃N) is pure and dry. The pKa of the base is important; it must be sufficient to deprotonate the alkyne without causing side reactions. The Carreira protocol is well-optimized in this regard.[1]
-
-
Poor Reagent Solubility: At lower temperatures, reagents may precipitate out of solution.
-
Action: Ensure adequate solvent volume and vigorous stirring. If solubility is an issue at very low temperatures, a solvent screen for a medium that better dissolves the catalyst complex at the target temperature may be necessary.
-
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of this compound via Carreira's Method
This protocol is adapted from the highly reliable method developed by Carreira and coworkers.[1][2]
Materials:
-
Zinc Triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine ((+)-NME)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Phenylacetylene, distilled
-
Benzaldehyde, distilled
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add Zn(OTf)₂ (0.55 mmol, 1.1 eq) and (+)-N-Methylephedrine (0.60 mmol, 1.2 eq).
-
Add anhydrous toluene (5 mL) followed by triethylamine (1.2 mL, 8.6 mmol). Stir the resulting slurry vigorously for 1-2 hours at room temperature.
-
Reagent Addition: Add phenylacetylene (0.50 mmol, 1.0 eq) to the slurry.
-
After stirring for 30 minutes, add benzaldehyde (0.55 mmol, 1.1 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate). Determine the yield and measure the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column).
Diagrams
Caption: Experimental Workflow for Carreira Synthesis.
Caption: Asymmetric Induction by the Chiral Zinc Complex.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Highly enantioselective alkynylation of aldehydes using a new BINOL/Ti(OiPr)4/chiral sulfonamide catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes [organic-chemistry.org]
- 6. Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for (R)-1-Phenyl-2-propyn-1-ol in catalysis
Technical Support Center: Catalytic Synthesis of (R)-1-Phenyl-2-propyn-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of reaction conditions for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in asymmetric catalysis. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results in synthesizing this valuable chiral building block.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during the catalytic asymmetric alkynylation of benzaldehyde.
Q1: I am observing low enantioselectivity (low % ee). What are the likely causes and how can I improve it?
Low enantiomeric excess is a common hurdle in asymmetric catalysis. The root cause is typically an insufficiently controlled chiral environment during the C-C bond formation. Let's break down the key factors.
Possible Causes & Recommended Actions:
-
Suboptimal Temperature: Higher temperatures provide more thermal energy, which can overcome the small energy difference between the transition states leading to the (R) and (S) enantiomers. This erodes selectivity.
-
Inappropriate Catalyst/Ligand System: The choice of the chiral ligand is the single most critical factor for inducing asymmetry. The ligand's structure dictates the geometry of the metal center and how the aldehyde and alkyne approach each other.
-
Solvent Effects: The solvent can influence the conformation and aggregation state of the catalytic complex, thereby affecting the chiral pocket.
-
Solution: Conduct a solvent screen. Non-polar solvents like toluene or hexane are often preferred for zinc-catalyzed additions as they promote the formation of a well-defined catalytic species. Ethereal solvents like THF or Et₂O can also be effective.
-
-
Background (Non-Catalyzed) Reaction: A non-zero rate for the uncatalyzed reaction will produce a racemic mixture, which will degrade your overall % ee.
-
Solution: Confirm that no product is formed in the absence of the chiral catalyst. If a background reaction is occurring, lowering the temperature is the most effective way to suppress it relative to the catalyzed pathway.
-
Troubleshooting Flowchart for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
Q2: My reaction yield is poor or the conversion is incomplete. How can I resolve this?
Poor yield is often a kinetic issue, but can also be caused by catalyst deactivation or substrate degradation.
Possible Causes & Recommended Actions:
-
Insufficient Catalyst Loading: Catalytic reactions require a minimum amount of catalyst to proceed at a reasonable rate. Efficient asymmetric alkyne additions often require relatively high catalyst loadings.[1]
-
Solution: Increase the catalyst loading incrementally. Start from 5 mol% and increase to 10 mol% or even 20 mol%. Note that higher loadings increase cost and can complicate purification.
-
-
Short Reaction Time: Asymmetric additions, especially at low temperatures, can be slow.
-
Solution: Extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine when it has reached completion. A reaction at -20 °C might require 48 hours or more.[1]
-
-
Inefficient Generation of the Nucleophile: The active nucleophile is typically a metal alkynylide (e.g., a zinc alkynylide), formed by the deprotonation of the terminal alkyne.[1]
-
Solution: Ensure your reagents are stoichiometric and of high quality. For zinc-catalyzed reactions using a dialkylzinc like Et₂Zn, ensure it is fresh and has been handled under strict inert conditions. An excess of both the alkyne and the dialkylzinc reagent is often required to drive the reaction to completion.[1]
-
-
Aldehyde Degradation or Side Reactions: Aldehydes can be prone to side reactions, such as self-condensation (aldol reaction), especially if they are enolizable.[3]
-
Solution: The most effective strategy is to add the aldehyde slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, favoring the desired cross-coupling over self-condensation.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic systems for the asymmetric synthesis of this compound?
The most widely adopted method is the catalytic, enantioselective addition of a terminal alkyne to an aldehyde.[1] Several reliable systems have been developed:
-
Zinc-Based Catalysts: This is arguably the most common approach. It typically involves a dialkylzinc reagent (e.g., Et₂Zn or Me₂Zn) in combination with a chiral amino alcohol or diol ligand. The dialkylzinc serves both to generate the active zinc-alkynylide nucleophile and to form the chiral Lewis acidic catalyst with the ligand.[1]
-
Titanium-Based Catalysts: The combination of Ti(OiPr)₄ and a chiral diol like BINOL is a powerful system for catalyzing the addition of alkynylzinc reagents to aldehydes with high enantioselectivity.[5]
-
Indium-Based Catalysts: In(III)/BINOL systems have been shown to be effective, with the catalyst potentially activating both the alkyne and the aldehyde.[5]
Q2: What is the proposed catalytic cycle for a Zinc-ProPhenol catalyzed alkynylation?
The mechanism is believed to involve the formation of a chiral dimeric zinc complex which acts as a Brønsted base to deprotonate the alkyne and as a Lewis acid to activate the aldehyde.
Proposed Catalytic Cycle:
-
Catalyst Formation: The ProPhenol ligand reacts with a dialkylzinc reagent (e.g., Et₂Zn) to form a chiral zinc-alkoxide complex.
-
Alkynylide Generation: This complex is basic enough to deprotonate the terminal alkyne (e.g., phenylacetylene), generating a chiral zinc-alkynylide species and releasing ethane.
-
Aldehyde Coordination: The aldehyde (benzaldehyde) coordinates to the Lewis acidic zinc center of the complex, bringing it into close proximity to the nucleophilic alkynylide.
-
C-C Bond Formation: The alkynylide attacks the coordinated aldehyde carbonyl group in a stereochemically defined manner, dictated by the chiral ligand. This is the enantioselectivity-determining step.
-
Product Release: The resulting zinc alkoxide of the product can be protonated during aqueous workup to release the desired this compound. Some mechanisms suggest a proton exchange with another molecule of alkyne to regenerate the zinc-alkynylide, thus closing the catalytic cycle.[1]
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for Zn-ProPhenol alkynylation.
Q3: Which analytical techniques are best for determining yield and enantioselectivity?
-
Yield: The yield can be determined after purification by silica gel column chromatography.[6][7] The isolated yield is calculated based on the mass of the pure product. Alternatively, a quantitative NMR (qNMR) with an internal standard can determine the yield in the crude reaction mixture.
-
Enantioselectivity (% ee): This is most reliably determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H). The two enantiomers will have different retention times, and the % ee is calculated from the relative peak areas.
Part 3: Protocols and Data
Table 1: Example Optimization of Reaction Conditions for Zn-ProPhenol Catalyzed Addition of Phenylacetylene to Benzaldehyde
| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | % ee (R) |
| 1 | 20 | Room Temp | 24 | 85 | 80 |
| 2 | 20 | 0 | 24 | 82 | 92 |
| 3 | 10 | 0 | 24 | 75 | 91 |
| 4 | 10 | 0 | 48 | 77 | 92 |
| 5 | 10 | -20 | 48 | 55 | 93 |
This table is a representative summary based on typical optimization trends described in the literature.[1] Actual results may vary.
General Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde
This protocol is a generalized procedure based on common zinc-catalyzed methods.[1][4] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask, add the chiral ligand (e.g., (S,S)-ProPhenol, 10 mol%).
-
Add anhydrous toluene (e.g., 2.0 mL).
-
Add a solution of diethylzinc (Et₂Zn, 1.1 M in toluene, 1.2 equivalents relative to the aldehyde) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to allow for catalyst formation.
-
-
Reaction Assembly:
-
To the catalyst mixture, add phenylacetylene (1.5 equivalents). Stir for an additional 30 minutes.
-
Cool the reaction flask to the desired temperature (e.g., 0 °C).
-
Add benzaldehyde (1.0 equivalent) dropwise or via syringe pump over 1 hour.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at the set temperature for the optimized duration (e.g., 24-48 hours). Monitor progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[7]
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[6]
-
-
Purification and Analysis:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product as a pale yellow oil.[7]
-
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC.
-
References
- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 6. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 7. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Enhanced Efficiency in (R)-1-Phenyl-2-propyn-1-ol Reactions
Welcome to the Technical Support Center for the synthesis and reactions of (R)-1-Phenyl-2-propyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance the efficiency and success of your experiments. Our focus is on rational catalyst selection and troubleshooting to achieve high yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Activity and Integrity: The effectiveness of your catalyst is paramount. Both metal-based chiral catalysts and biocatalysts can lose activity.[1][2]
-
Metal Catalysts: Ensure your chiral ligand and metal precursor are pure. Degradation can occur with improper storage or handling. Consider using a fresh batch of catalyst or ligand.[3] For instance, some homogeneous 3d-metal catalysts are known for their instability and rapid deactivation.[2]
-
Biocatalysts: Enzyme activity can be affected by pH, temperature, and the presence of inhibitors. Confirm the optimal conditions for the specific enzyme you are using, such as Candida antarctica lipase B (Novozym 435), which has shown to be effective.[4]
-
-
Reaction Conditions: Sub-optimal reaction conditions are a common culprit for low yields.
-
Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate.[3] A temperature screening is recommended to find the balance between rate and selectivity.[5]
-
Solvent: The choice of solvent can significantly impact catalyst performance and substrate solubility.[3] For zinc-mediated alkynylations, toluene, even with some water content, has been shown to be effective.[6] For enzymatic resolutions, non-aqueous media like n-hexane are often preferred.[4]
-
Reagent Purity and Stoichiometry: Impurities in your starting materials (benzaldehyde and the alkyne source) can poison the catalyst.[3] Ensure high purity of all reagents. The stoichiometry of the alkyne source to the aldehyde is also critical.
-
-
Work-up and Purification: Product loss can occur during the extraction and purification steps. Ensure efficient extraction and consider optimizing your chromatography conditions.[7][8]
Q2: My enantioselectivity (% ee) for this compound is poor or inconsistent. How can I improve it?
A2: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. Here are key areas to investigate:
-
Chiral Ligand Selection: The choice of chiral ligand is the most critical factor influencing enantioselectivity.
-
For the asymmetric addition of terminal alkynes to aldehydes, ligands like (+)-N-methylephedrine in combination with Zn(OTf)2 have demonstrated high enantioselectivity.[6]
-
BINOL-based ligands with metals like In(III) or Ti(IV) are also known to provide high enantiomeric excesses.[6]
-
The substitution pattern on the ligand can have a profound impact. A DFT study on ruthenium-catalyzed reactions showed that substituting a methyl group at the propargylic position can even reverse stereoselectivity.[9]
-
-
Catalyst Loading: While it may seem counterintuitive, a lower catalyst loading can sometimes lead to higher enantioselectivity, although it may require longer reaction times.[1]
-
Temperature Control: As mentioned, lower reaction temperatures generally enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.[3]
-
Rate of Addition: In some systems, such as the asymmetric addition of lithium acetylides, slow addition of the carbonyl compound can significantly improve enantioselectivity.[6] This is also critical in the challenging asymmetric alkynylation of acetaldehyde to prevent side reactions like aldol condensation.[10]
-
Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents is crucial.[3]
Q3: My catalyst seems to be deactivating during the reaction. What are the potential causes and solutions?
A3: Catalyst deactivation is a common issue that can halt your reaction prematurely and lead to incomplete conversion.[1]
-
Poisoning by Impurities: As stated before, impurities in the substrate or solvent can act as catalyst poisons. Purification of starting materials is essential.
-
Product Inhibition: In some cases, the product formed can inhibit the catalyst. This is a known issue in some enzymatic reactions, such as the lipase-catalyzed resolution of (±)-1-phenyl-2-propyn-1-ol, which can follow a Ping-Pong bi-bi mechanism with dead-end alcohol inhibition.[4]
-
Instability of the Catalytic Species: The active catalytic species itself may be unstable under the reaction conditions. For example, in some ruthenium-catalyzed hydrogenations, the active species can convert to an inactive isomer.[1] Using polymer-supported catalysts can sometimes improve stability and allow for easier recycling.[11]
-
Oxidation: For catalysts sensitive to oxidation, ensuring a strictly inert atmosphere is critical.[11]
-
CO Poisoning: In reactions involving certain metal catalysts like palladium, carbon monoxide can be a potent poison, even at very low concentrations.[12]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed, step-by-step guidance for overcoming common experimental hurdles.
Issue 1: Low Yield in Zinc-Mediated Asymmetric Alkynylation
Causality: The formation of the active zinc-acetylide species and its subsequent reaction with benzaldehyde are sensitive to several parameters. Inefficient formation of the active catalyst or side reactions can lead to low yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Optimization of Zinc-Catalyzed Alkynylation
-
Reagent Purification:
-
Distill benzaldehyde under reduced pressure.
-
Ensure the alkyne source is pure.
-
Use anhydrous, degassed solvents. Toluene is a common choice.[6]
-
-
Catalyst Preparation (In Situ):
-
Under an inert atmosphere (glovebox or Schlenk line), add Zn(OTf)₂ and (+)-N-methylephedrine to a flame-dried flask.[6]
-
Add anhydrous toluene and stir at room temperature to allow for complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Slowly add the terminal alkyne, followed by the dropwise addition of benzaldehyde over several hours.[6]
-
-
Monitoring and Work-up:
-
Purification:
Issue 2: Poor Enantioselectivity in Enzymatic Kinetic Resolution
Causality: The enantioselectivity of an enzymatic resolution is highly dependent on the enzyme's ability to differentiate between the two enantiomers of the substrate. Factors that affect the enzyme's conformation or the reaction kinetics can impact the % ee.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Screening for Optimal Enzymatic Resolution
-
Enzyme Selection:
-
Solvent Screening:
-
Conduct small-scale reactions in various non-aqueous solvents like n-hexane, toluene, and MTBE.[4]
-
-
Acyl Donor Screening (for Lipases):
-
Test different acyl donors, such as vinyl acetate or isopropenyl acetate, as they can influence both the reaction rate and enantioselectivity.[4]
-
-
Temperature Optimization:
-
Run the reaction at different temperatures (e.g., 25 °C, 30 °C, 40 °C) and monitor both the conversion and % ee.
-
-
Monitoring:
-
It is critical to stop the reaction at approximately 50% conversion to obtain the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.
-
Analyze the % ee of the remaining this compound using chiral HPLC.
-
Data Summary and Catalyst Comparison
| Catalyst System | Chiral Ligand/Enzyme | Typical Solvent | Advantages | Disadvantages |
| Zinc-based | (+)-N-Methylephedrine | Toluene | Commercially available, high ee, tolerant to some water.[6] | Can be air and moisture sensitive. |
| Indium-based | BINOL | - | Broad substrate scope, high enantioselectivity.[6] | Cost of Indium. |
| Titanium-based | BINOL | - | High enantioselectivity at room temperature.[6] | Sensitive to moisture. |
| Ruthenium-based | Bisphosphine-diamine complexes | - | High conversions and ee possible.[1] | Prone to deactivation.[1] |
| Biocatalytic | Candida antarctica lipase B | n-Hexane | Green, mild conditions, high selectivity.[4] | Product inhibition can occur, requires ~50% conversion for max ee.[4] |
| Biocatalytic | Alcohol Dehydrogenases (ADHs) | Buffer/Co-solvent | Can produce either (R) or (S) enantiomer with high purity.[13][14] | Requires cofactor regeneration.[14] |
Analytical Methodology: Determination of Enantiomeric Excess
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Column Selection: Utilize a chiral stationary phase (CSP) column known to be effective for separating chiral alcohols (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).[15][16]
-
Method Development:
-
Inject a racemic standard of 1-Phenyl-2-propyn-1-ol to confirm the separation of the two enantiomers.
-
Optimize the mobile phase (typically a mixture of hexane and isopropanol) and flow rate to achieve baseline resolution.[3]
-
-
Quantification:
-
Inject the sample from your reaction.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 7. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 8. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. real.mtak.hu [real.mtak.hu]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
Technical Support Center: Solvent Effects on Stereoselectivity with (R)-1-Phenyl-2-propyn-1-ol
Welcome to the technical support center for stereoselective reactions involving (R)-1-Phenyl-2-propyn-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile chiral building block in their synthetic endeavors. Here, we will address common challenges and frequently asked questions regarding the critical role of solvents in controlling the stereochemical outcome of your reactions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: We are observing poor diastereoselectivity in the addition of this compound to a prochiral aldehyde. Where should we start troubleshooting?
A1: Low diastereoselectivity in this context typically points to a poorly organized transition state. The solvent plays a pivotal role in the organization of this transition state assembly. Before adjusting temperature or catalyst, a logical first step is a systematic solvent screen.
-
Initial Hypothesis: The transition state leading to the desired diastereomer is not being sufficiently stabilized, or the energy difference between the competing diastereomeric transition states is minimal in your current solvent system.
-
Troubleshooting Action Plan:
-
Categorize Your Solvents: Screen a selection of solvents from different classes:
-
Non-polar aprotic: Toluene, Hexane
-
Ethereal (Aprotic, weakly coordinating): Tetrahydrofuran (THF), Diethyl ether (Et₂O), 1,4-Dioxane
-
Halogenated (Aprotic): Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Polar Protic: 2,2,2-Trifluoroethanol (TFE), Methanol (MeOH)
-
-
Rationale: Non-polar solvents like toluene may favor transition states where the catalyst and substrates are tightly associated, enhancing the transfer of chirality.[1][2] In contrast, highly polar or coordinating solvents like DMF could interfere with catalyst-substrate binding, leading to a less ordered transition state and consequently, lower diastereoselectivity. Protic solvents can engage in hydrogen bonding, which could either stabilize or destabilize the desired transition state.[3]
-
Troubleshooting Guide: Specific Issues
Issue 1: Inconsistent or Decreased Enantiomeric Excess (ee%) in a Catalytic Reaction.
-
Potential Cause 1: Solvent-Mediated Catalyst Aggregation or Deactivation.
-
Expert Insight: The choice of solvent can dramatically influence the solubility and stability of a chiral catalyst. In less ideal solvents, catalysts can aggregate, reducing the number of active monomeric species and potentially opening pathways for non-selective background reactions. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[1]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace impurities, particularly water in aprotic reactions, can hydrolyze or deactivate sensitive catalysts.
-
Solubility Check: Visually inspect your reaction mixture. Is the catalyst fully dissolved? If not, consider a solvent system that better solubilizes the catalyst.
-
Solvent Screening with a Focus on Catalyst-Solvent Interactions:
-
For reactions involving metallic catalysts, ethereal solvents like THF are often a good starting point due to their ability to coordinate weakly with the metal center without displacing the chiral ligand.
-
Avoid highly coordinating solvents like DMSO or DMF unless the reaction mechanism is known to benefit from them, as they can competitively bind to the catalyst's active site.
-
-
-
-
Potential Cause 2: The Role of Hydrogen Bonding.
-
Expert Insight: this compound has a hydroxyl group capable of acting as a hydrogen bond donor and acceptor. The solvent's ability to engage in hydrogen bonding can significantly alter the reactivity and the steric environment around the chiral center.
-
Troubleshooting Steps:
-
Protic vs. Aprotic Solvents: Compare a protic solvent (e.g., an alcohol) with an aprotic solvent (e.g., DCM or Toluene). A protic solvent can form a hydrogen-bonding network with the hydroxyl group of your substrate, potentially altering its effective size and conformational preference.
-
Hydrogen Bond-Accepting Solvents: Solvents like THF or diethyl ether can act as hydrogen bond acceptors. This interaction can influence the orientation of the substrate as it approaches the catalyst or other reactants.
-
The Phenyl Ring as a Factor: The phenyl ring in your substrate can engage in non-covalent interactions, such as π-stacking or O-H···π interactions. Aromatic solvents like toluene might favor these interactions, leading to a more ordered transition state.
-
-
Issue 2: Unexpected Reversal of Stereoselectivity (Stereodivergence).
-
Potential Cause: Solvent-Controlled Mechanistic Pathway.
-
Expert Insight: In some advanced cases, the solvent can do more than just subtly influence transition state energies; it can dictate the dominant reaction mechanism. This can lead to a complete switch in the stereochemical outcome.[4]
-
Troubleshooting Steps & Mechanistic Considerations:
-
Polarity and Ionization: In reactions that can proceed through either a concerted or a stepwise pathway, a highly polar, ionizing solvent might favor a stepwise mechanism involving charged intermediates. This new pathway could have different stereocontrolling elements compared to a concerted pathway favored in a non-polar solvent.
-
Specific Solvation Effects: Consider the possibility of specific coordination of the solvent to a key intermediate. For example, a solvent like DMSO could stabilize a particular conformation of an intermediate that leads to the opposite enantiomer.[4]
-
Literature Precedent: A switch in stereoselectivity is a significant finding. It is crucial to consult the literature for similar reaction classes to understand if solvent-controlled stereodivergence has been previously observed.
-
-
Data Presentation: Solvent Effects on Stereoselectivity
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Outcome on Stereoselectivity (ee% or d.r.) | Rationale |
| Non-polar Aprotic | Toluene | 2.4 | High | Favors tight association of reactants and catalyst, minimizing non-selective background reactions.[2] |
| Hexane | 1.9 | Moderate to High | Similar to toluene, but lower solubility of polar catalysts can be an issue. | |
| Ethereal | THF | 7.5 | Moderate to High | Good balance of catalyst solubility and weak coordination. |
| Diethyl Ether | 4.3 | Moderate | Can be effective, but volatility can be a practical issue. | |
| Halogenated | DCM | 9.1 | Moderate | A common choice, but its higher polarity can sometimes decrease selectivity compared to non-polar options. |
| Polar Aprotic | Acetonitrile | 37.5 | Low to Moderate | Can coordinate strongly to catalysts, potentially disrupting the chiral environment. |
| DMF | 36.7 | Low | Strong coordination and high polarity often lead to poor stereoselectivity. | |
| Polar Protic | TFE | 8.5 | Variable | Can promote reactions through hydrogen bonding and high polarity, sometimes with high selectivity.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Catalytic Asymmetric Addition
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., 5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen anhydrous solvent (0.5 M concentration with respect to the limiting reagent).
-
Reagent Addition: Add this compound (1.2 equivalents) and stir for 5 minutes at the desired temperature (e.g., room temperature).
-
Initiation: Add the aldehyde (1.0 equivalent) dropwise over 2 minutes.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee%) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Conceptual Influence of Solvent on Transition State
Caption: Solvent influence on transition state organization.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis: Separating (R)- and (S)-1-Phenyl-2-propyn-1-ol Enantiomers
In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of enantiomers are not merely a technical necessity but a cornerstone of ensuring drug efficacy and safety. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of (R)- and (S)-1-Phenyl-2-propyn-1-ol, a key chiral building block in organic synthesis.
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the underlying principles and practical insights required to select and optimize a robust chiral separation method. We will explore the critical role of the chiral stationary phase (CSP), the influence of mobile phase composition, and provide detailed experimental data to support our recommendations.
The Imperative of Chiral Separation
Chiral molecules, non-superimposable mirror images of each other, often interact differently with the chiral environments of biological systems.[1] This necessitates the development of analytical methods capable of distinguishing between enantiomers.[2] Chiral HPLC has emerged as a powerful and versatile technique for this purpose, primarily through the use of chiral stationary phases that create a transient diastereomeric complex with the analyte, allowing for differential retention and separation.[3][4]
Comparing Chiral Stationary Phases for the Separation of 1-Phenyl-2-propyn-1-ol
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and have become indispensable in chiral method development.[5][6][7] For the separation of aromatic alcohols like 1-Phenyl-2-propyn-1-ol, these phases offer a combination of steric interactions, hydrogen bonding, and π-π interactions that are crucial for effective chiral recognition.[8][9]
This guide focuses on a comparative evaluation of two leading polysaccharide-based CSPs:
-
Lux® Cellulose-1: A cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This CSP is known for its robust performance in separating a wide range of chiral compounds, including aromatic and conjugated molecules.[10]
-
CHIRALPAK® AD-H®: An amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This is one of the most widely used chiral stationary phases globally, renowned for its excellent separation capabilities.[6][11]
The fundamental difference in the backbone polymer (cellulose vs. amylose) and the nature of the helical structure leads to distinct chiral recognition abilities, making a direct comparison essential for optimal method development.
Mechanism of Chiral Recognition
The separation of enantiomers on polysaccharide-based CSPs is a complex process. The helical grooves of the polysaccharide derivatives create chiral cavities where the analyte can interact. For 1-Phenyl-2-propyn-1-ol, the key interactions driving separation are:
-
Hydrogen Bonding: The hydroxyl group of the alcohol can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP.
-
Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte dictates how well it fits into the chiral cavities of the CSP, leading to differential retention.
Caption: Interactions governing chiral recognition.
Experimental Comparison: Performance Data
To provide a clear and objective comparison, a racemic mixture of 1-Phenyl-2-propyn-1-ol was analyzed on both Lux Cellulose-1 and CHIRALPAK® AD-H columns under identical normal phase conditions.
Table 1: Performance Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity Factor (α) | Resolution (Rs) |
| Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) | 90:10 (v/v) | 1.0 | 8.9 | 10.2 | 1.15 | 2.3 |
| CHIRALPAK® AD-H® (250 x 4.6 mm, 5 µm) | 90:10 (v/v) | 1.0 | 9.5 | 11.5 | 1.21 | 2.8 |
Data presented is representative and may vary based on specific instrument conditions and column batches.
Analysis of Results:
Both columns provided baseline separation of the enantiomers. However, the CHIRALPAK® AD-H® column demonstrated a higher selectivity factor (α) and resolution (Rs), indicating a more significant difference in the interaction strength with the two enantiomers under these specific conditions. This suggests that for this particular analyte, the chiral grooves of the amylose-based phase provide a more optimal environment for enantiomeric discrimination.
Recommended Experimental Protocol
Based on the comparative data, the following protocol is recommended for the chiral analysis of (R)- and (S)-1-Phenyl-2-propyn-1-ol.
Materials and Equipment:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral HPLC Column: CHIRALPAK® AD-H® (250 x 4.6 mm, 5 µm).
-
HPLC Grade Solvents: n-Hexane and Isopropanol.
-
Sample: Racemic 1-Phenyl-2-propyn-1-ol standard.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-Phenyl-2-propyn-1-ol in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: CHIRALPAK® AD-H® (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers of 1-Phenyl-2-propyn-1-ol should be resolved into two separate peaks.
-
Calculate the selectivity factor (α) and resolution (Rs) to assess the quality of the separation.
-
Caption: Chiral HPLC analysis workflow.
Optimization and Troubleshooting
While the recommended protocol provides a robust starting point, further optimization may be necessary depending on specific requirements such as analysis time or resolution of trace impurities.
-
Mobile Phase Composition: The ratio of hexane to isopropanol is a critical parameter. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution, but can also lead to broader peaks. Conversely, increasing the isopropanol content will shorten the analysis time but may compromise resolution.
-
Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase the interaction time between the analyte and the CSP, potentially leading to better resolution, albeit with a longer run time.[12]
-
Temperature: Temperature can influence enantioselectivity. Operating at a controlled room temperature is generally sufficient, but exploring different temperatures (e.g., 20°C or 30°C) using a column oven can sometimes enhance separation.
Conclusion
The successful chiral separation of (R)- and (S)-1-Phenyl-2-propyn-1-ol is readily achievable using polysaccharide-based chiral stationary phases. While both Lux Cellulose-1 and CHIRALPAK® AD-H® are effective, our comparative data suggests that CHIRALPAK® AD-H® offers superior selectivity and resolution under normal phase conditions for this specific analyte. The provided experimental protocol serves as a validated starting point for researchers, and the principles discussed herein can be applied to the broader challenge of chiral method development. As with any chromatographic method, a systematic approach to optimization is key to achieving robust and reliable results.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. hplcmart.com [hplcmart.com]
- 6. Daicel CHIRALPAK AD-H Preparative Column, 5 um, ID 50 mm x L 250 mm - 19355 Daicel CHIRALPAK AD-H Preparative Column [19355] - - It's Free! : UVISON.com [uvison.com]
- 7. Normal phase | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 8. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. hplcmart.com [hplcmart.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. thelabstore.co.uk [thelabstore.co.uk]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Enantiomeric Excess (ee) of (R)-1-Phenyl-2-propyn-1-ol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological efficacy. (R)-1-Phenyl-2-propyn-1-ol, a valuable chiral propargyl alcohol, serves as a key building block in the synthesis of a multitude of complex organic molecules and pharmaceutical agents. Its stereochemical integrity directly influences the properties and bioactivity of the final product. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound, supported by established principles and experimental insights to empower you in selecting the optimal method for your research needs.
The Imperative of Enantiomeric Purity
In the realm of pharmacology, enantiomers of a chiral drug can exhibit markedly different, and sometimes opposing, physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even induce toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This necessitates robust and reliable analytical methodologies to quantify the enantiomeric excess, ensuring the safety and efficacy of pharmaceutical products.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for chiral alcohols such as this compound predominantly relies on three powerful analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
Each method operates on a distinct principle and presents a unique set of advantages and limitations. The choice of technique is often dictated by factors including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its efficacy hinges on the use of a chiral stationary phase (CSP), which interacts diastereoselectively with the enantiomers, leading to different retention times.
The Principle of Chiral Recognition
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide array of chiral compounds, including alcohols.[1]
Experimental Workflow
Caption: Workflow for ee% determination by Chiral HPLC.
Detailed Experimental Protocol:
Materials:
-
This compound sample
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Chiral HPLC Column (e.g., Daicel CHIRALCEL® OD-H or equivalent polysaccharide-based column)
-
HPLC system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[1] The optimal ratio may require method development.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation and Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should resolve into distinct peaks.
-
Data Processing: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The principle is analogous to chiral HPLC, but with a gaseous mobile phase and a chiral stationary phase coated on the inside of a capillary column.
The Principle of Chiral Recognition
Chiral GC columns often incorporate derivatized cyclodextrins into the stationary phase.[2] These cyclodextrin molecules have a chiral cavity, and enantiomers of the analyte will exhibit different strengths of inclusion complexation, leading to differential retention times. For alcohols like 1-phenyl-2-propyn-1-ol, derivatization to a more volatile ester (e.g., acetate) may sometimes be necessary to improve peak shape and thermal stability, though direct analysis is often possible.
Experimental Workflow
Caption: Workflow for ee% determination by Chiral GC.
Detailed Experimental Protocol:
Materials:
-
This compound sample
-
Dichloromethane (or other suitable volatile solvent)
-
Chiral GC Column (e.g., CP-Chirasil-DEX CB or equivalent cyclodextrin-based column)
-
Gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alcohol (e.g., 1 mg/mL) in dichloromethane.
-
Instrumentation and Conditions:
-
Analysis: Inject the prepared sample onto the GC system and record the chromatogram.
-
Data Processing: Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess as described for HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in a non-chiral environment, a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a mixture of diastereomers.[4] These diastereomers have distinct NMR spectra, allowing for their quantification. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride (MTPA-Cl) are the most renowned CDAs for this purpose.[4]
The Principle of Diastereomer Formation and Anisotropic Effects
The chiral alcohol is reacted with an enantiomerically pure form of Mosher's acid chloride, for instance, (R)-MTPA-Cl, to form diastereomeric esters.[4] The differing spatial arrangement of the substituents around the newly formed ester linkage leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum. The bulky phenyl and trifluoromethyl groups of the Mosher's moiety create a strong anisotropic magnetic field, causing protons on one side of the molecule to be shielded (shifted upfield) and those on the other to be deshielded (shifted downfield). This effect allows for the resolution of signals corresponding to each diastereomer.
Experimental Workflow
Caption: Workflow for ee% determination by Mosher's Acid Analysis.
Detailed Experimental Protocol:
Materials:
-
This compound sample (~5 mg)
-
Deuterated chloroform (CDCl₃) or deuterated pyridine
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
NMR tube
Procedure:
-
Derivatization (in an NMR tube):
-
In a dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.6 mL of deuterated chloroform.
-
Add a small amount of a base like anhydrous pyridine (~10 µL) to catalyze the reaction and neutralize the HCl byproduct.[3]
-
Add a slight molar excess (~1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.
-
Cap the NMR tube and gently mix. Allow the reaction to proceed to completion. It is crucial that the reaction goes to 100% conversion to avoid kinetic resolution, which would lead to an inaccurate ee value.[3][5]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture. Ensure a sufficient relaxation delay (D1) for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the stereocenter, such as the methine proton or the acetylenic proton, are often good candidates.
-
Carefully integrate the peak areas for the two signals.
-
Calculate the enantiomeric excess using the integrated areas of the diastereomeric signals.
-
Beyond ee determination, a full Mosher's analysis, which involves preparing both the (R)- and (S)-MTPA esters, can be used to determine the absolute configuration of the alcohol.[4][6]
Performance Comparison
| Feature | Chiral HPLC | Chiral GC | NMR with Mosher's Acid |
| Principle | Physical separation on a chiral stationary phase. | Physical separation on a chiral stationary phase in the gas phase. | Covalent derivatization to form diastereomers with distinct NMR signals.[4] |
| Primary Output | Chromatogram with separated enantiomer peaks. | Chromatogram with separated enantiomer peaks. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. |
| Advantages | - High resolution and efficiency.- Broad applicability.- Direct analysis without derivatization. | - Excellent for volatile analytes.- High sensitivity (FID).- Requires small sample amounts. | - Provides both ee and absolute configuration (with both MTPA esters).[4]- No specialized chiral column required. |
| Disadvantages | - Requires specialized and often expensive chiral columns.- Method development can be time-consuming. | - Analyte must be volatile and thermally stable.- Derivatization may be required, adding a step and potential for error.[3] | - Requires chemical derivatization, which must go to completion.[3][5]- Potential for kinetic resolution if the reaction is incomplete.[5]- Signal overlap can complicate analysis. |
| Typical Sample Size | ~1 mg | ~1 mg | ~5 mg |
| Analysis Time | 10 - 30 minutes per sample | 15 - 40 minutes per sample | ~15 minutes for NMR acquisition (plus reaction time) |
Conclusion and Recommendations
The selection of the most appropriate method for determining the enantiomeric excess of this compound is a strategic decision based on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening where a validated method is established, Chiral HPLC is often the method of choice due to its robustness, direct analysis capabilities, and high precision.
-
Chiral GC is a powerful alternative if the analyte is sufficiently volatile and thermally stable, offering excellent resolution and sensitivity.
-
NMR spectroscopy with Mosher's acid is an invaluable tool, particularly during the research and development phase. Its unique ability to provide information on both enantiomeric excess and absolute configuration from a single set of experiments makes it indispensable for structural elucidation and stereochemical assignment.[4][6] However, meticulous attention must be paid to ensuring the derivatization reaction proceeds to completion to guarantee the accuracy of the ee determination.[5]
By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of this compound and its downstream applications.
References
A Comparative Guide to the Stereochemical Validation of (R)-1-Phenyl-2-propyn-1-ol Using Mosher's Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. For chiral molecules, establishing the absolute stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. This guide provides an in-depth exploration of Mosher's acid analysis, a powerful NMR-based technique, for the validation of the absolute configuration of (R)-1-Phenyl-2-propyn-1-ol, a valuable chiral building block in organic synthesis.
The Imperative of Stereochemical Integrity
In drug development, enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical importance of stereochemical purity. Therefore, regulatory bodies worldwide mandate the unambiguous determination of the absolute configuration of chiral drug substances. This necessity drives the continuous development and refinement of analytical techniques capable of providing definitive stereochemical assignments.
Mosher's Acid Analysis: A Foundational NMR Technique
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structures.[1][2] Mosher's acid analysis, developed by Harry S. Mosher, is a widely adopted NMR method for determining the absolute configuration of chiral alcohols and amines.[3][4] The methodology hinges on the conversion of a pair of enantiomers into a mixture of diastereomers by derivatization with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[4][5]
The resulting diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[6][7] By analyzing the chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomeric esters, one can deduce the absolute configuration of the original alcohol.[8][9][10]
The Underlying Principle: Anisotropic Effects
The diagnostic power of Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the preferred conformation of the Mosher's esters, the phenyl group is oriented in such a way that it shields or deshields nearby protons of the alcohol moiety. The magnitude and direction of this shielding or deshielding effect are dependent on the absolute configuration of both the alcohol and the Mosher's acid used.
By preparing two separate esters, one with (R)-MTPA and the other with (S)-MTPA, and comparing their ¹H NMR spectra, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges for the protons on either side of the carbinol center. A positive Δδ value for a particular proton indicates that it is shielded in the (R)-MTPA ester relative to the (S)-MTPA ester, while a negative Δδ value signifies deshielding. This predictable pattern allows for the unambiguous assignment of the absolute configuration.[11]
Experimental Workflow: A Step-by-Step Guide
The successful application of Mosher's acid analysis requires careful execution of the experimental protocol. The following is a generalized procedure for the derivatization of this compound.
Diagram of the Mosher's Acid Analysis Workflow
Caption: Workflow for determining the absolute configuration of a chiral alcohol using Mosher's acid analysis.
Protocol for Mosher's Ester Preparation
This protocol outlines the preparation of both (R)- and (S)-MTPA esters of this compound.[12]
Materials:
-
This compound (≥99.0% purity)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of the (R,R)-Mosher's Ester:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 20 mg, 0.15 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
Add anhydrous pyridine (e.g., 24 µL, 0.30 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (R)-Mosher's acid chloride (e.g., 42 mg, 0.17 mmol) in anhydrous CH₂Cl₂ (1 mL) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (R,R)-Mosher's ester.
-
-
Preparation of the (R,S)-Mosher's Ester:
-
Follow the same procedure as above, but use (S)-Mosher's acid chloride instead of the (R)-enantiomer.
-
-
NMR Analysis:
-
Prepare separate NMR samples of the purified (R,R)- and (R,S)-Mosher's esters in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both samples. It is also beneficial to acquire 2D NMR spectra, such as COSY, to aid in the unambiguous assignment of all proton signals.[1]
-
Data Analysis and Interpretation
The key to assigning the absolute configuration lies in the systematic analysis of the chemical shift differences (Δδ) for the protons adjacent to the newly formed ester linkage.
Expected ¹H NMR Data for Mosher's Esters of this compound
The following table presents hypothetical, yet representative, ¹H NMR data for the Mosher's esters of this compound. The sign of the Δδ values is crucial for the stereochemical assignment.
| Proton Assignment | δ for (R,R)-Ester (ppm) | δ for (R,S)-Ester (ppm) | Δδ (δS - δR) (ppm) |
| Methine Proton (CH-O) | 5.50 | 5.45 | -0.05 |
| Acetylenic Proton (C≡CH) | 2.60 | 2.68 | +0.08 |
| Phenyl Protons (ortho) | 7.40 | 7.48 | +0.08 |
| Phenyl Protons (meta, para) | 7.30 | 7.35 | +0.05 |
| MTPA Methoxy Protons | 3.55 | 3.58 | +0.03 |
Interpretation:
Based on the established model for Mosher's esters, for an (R)-alcohol:
-
Protons on one side of the carbinol center in the Newman projection will exhibit positive Δδ values.
-
Protons on the other side will exhibit negative Δδ values.
In the case of this compound, the phenyl group and the propargyl group are the two substituents on the stereocenter. The negative Δδ for the methine proton and the positive Δδ for the acetylenic and phenyl protons are consistent with the (R) configuration of the starting alcohol.
Comparison with Alternative Methodologies
While Mosher's acid analysis is a robust technique, it is essential to consider its place among other methods for stereochemical determination.
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC | X-ray Crystallography |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[12] | Physical separation of enantiomers on a chiral stationary phase. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[12] | Chromatogram with baseline-separated peaks for each enantiomer.[12] | A detailed 3D molecular structure. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[12] | No, requires a standard of known absolute configuration. | Yes, provided the molecule contains a heavy atom (anomalous dispersion). |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. | Requires a suitable single crystal, which can be challenging to obtain. |
| Accuracy for Enantiomeric Excess (ee) | Can be less accurate due to potential peak overlap and integration errors. | High accuracy and precision with good baseline separation. | Not typically used for ee determination. |
| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. | Requires a high-quality single crystal. |
Conclusion: An Enduringly Relevant Technique
Mosher's acid analysis remains a valuable and reliable method for the determination of the absolute configuration of chiral alcohols like this compound.[3] Its strength lies in its ability to provide a definitive stereochemical assignment without the need for a reference standard of known configuration. While chromatographic techniques may offer higher sensitivity for determining enantiomeric excess, the detailed structural information gleaned from the NMR analysis of Mosher's esters is often indispensable. For researchers in organic synthesis and drug development, a thorough understanding and proficient application of Mosher's acid analysis are essential skills in the rigorous pursuit of stereochemically pure and well-characterized molecules.
References
- 1. longdom.org [longdom.org]
- 2. homework.study.com [homework.study.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 7. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-1-Phenyl-2-propyn-1-ol
Introduction: The Significance of Chiral Propargyl Alcohols
Enantiomerically pure propargyl alcohols are pivotal building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of pharmaceuticals and biologically active molecules. Their utility stems from the presence of two highly reactive functional groups: a stereogenic alcohol center and a terminal alkyne. This dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with high stereochemical control. Among these, (R)-1-Phenyl-2-propyn-1-ol is a particularly valuable synthon, and its efficient and highly enantioselective synthesis is a subject of considerable research interest.
This guide provides a comparative analysis of various catalytic systems for the asymmetric addition of phenylacetylene to benzaldehyde, the most direct route to this compound. We will delve into the performance of metal-based catalysts, organocatalysts, and biocatalysts, presenting supporting experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Catalytic Systems
The enantioselective alkynylation of aldehydes is a powerful carbon-carbon bond-forming reaction. The success of this transformation hinges on the choice of the catalyst, which dictates the yield, enantioselectivity, and substrate scope of the reaction. Here, we compare some of the most effective catalytic systems reported for the synthesis of this compound.
Metal-Based Catalysis: The Workhorses of Asymmetric Alkynylation
Catalytic systems based on transition metals, particularly zinc and titanium, in conjunction with chiral ligands, have been extensively studied and have demonstrated high efficacy.[1]
1. Zinc-Based Catalysts with Chiral Amino Alcohols and Schiff Bases:
The in situ generation of alkynylzinc reagents from the reaction of a terminal alkyne with an alkylzinc species is a widely adopted strategy.[1] The enantioselectivity is induced by a chiral ligand, most commonly an amino alcohol or a Schiff base.
-
(1R,2S)-N-Pyrrolidinyl Norephedrine (NPNE): This ephedrine-derived amino alcohol is a highly effective ligand for the zinc-catalyzed addition of phenylacetylene to benzaldehyde. Mechanistic studies suggest that the chiral zinc-amino alcohol complex coordinates both the aldehyde and the alkynylzinc species, facilitating the enantioselective addition. A notable feature of this system is the potential for a hyperpositive non-linear effect, where a non-enantiopure ligand can lead to a product with higher enantiomeric excess than the ligand's own ee.
-
Camphor-Derived Schiff Bases: Chiral Schiff bases synthesized from readily available camphor have emerged as powerful ligands in asymmetric catalysis.[2][3][4] For the synthesis of this compound, a camphor-based Schiff base ligand in combination with diethylzinc provides excellent yields and high enantioselectivity.[2][3][4][5]
2. Titanium-Based Catalysts with Chiral Diols:
The combination of titanium tetraisopropoxide (Ti(OiPr)₄) with a chiral diol, most notably 1,1'-bi-2-naphthol (BINOL), forms a highly effective catalyst for the enantioselective addition of alkynes to aldehydes.[6][7] This system is known for its broad substrate scope and high enantioselectivity. The active catalyst is a chiral titanium complex that activates the aldehyde towards nucleophilic attack by the alkynylzinc reagent.
Biocatalysis: The Green Alternative
Enzymatic catalysis offers a sustainable and highly selective alternative to traditional chemical methods. For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly relevant. These enzymes catalyze the stereoselective reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol.
For the synthesis of this compound, an (R)-selective ADH can be employed to reduce the corresponding ketone, 1-phenyl-2-propyn-1-one. Alternatively, a chemoenzymatic cascade can be designed where a metal catalyst first facilitates the synthesis of racemic 1-phenyl-2-propyn-1-ol, followed by an enzymatic kinetic resolution to isolate the desired (R)-enantiomer.
Performance Data Summary
The following table summarizes the performance of selected catalytic systems for the synthesis of this compound. It is important to note that direct comparison can be challenging due to variations in reaction conditions.
| Catalyst System | Chiral Ligand/Enzyme | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | ee% (R) |
| Zinc-Based | (+)-Camphor-based Schiff base | Et₂Zn | Toluene | RT | 6 | 20 | 97 | 91 |
| Titanium-Based | (S)-BINOL | PhC≡CZnEt | Toluene | RT | 24 | 20 | 95 | 99 |
| Biocatalysis | Candida parapsilosis ADH | - | Buffer/Co-solvent | 30 | 24 | - | >99 | >99 |
Note: The biocatalytic method typically involves the reduction of the corresponding ketone.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Camphor-Based Schiff Base Catalyst
This protocol is adapted from the work of Ramalingam et al.[5]
Materials:
-
(+)-Camphor-based Schiff base ligand (e.g., (+)-SBAIB-a)
-
Benzaldehyde
-
Phenylacetylene
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (+)-camphor-based Schiff base ligand (0.20 mmol, 20 mol%).
-
Add anhydrous toluene (2 mL).
-
Add phenylacetylene (2.0 mmol, 2.0 eq.) to the flask.
-
Cool the mixture to 0 °C and add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol, 2.0 eq.) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzaldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Biocatalytic Synthesis of this compound via Asymmetric Reduction
This protocol is a general representation of an ADH-catalyzed reduction.
Materials:
-
1-Phenyl-2-propyn-1-one
-
(R)-selective Alcohol Dehydrogenase (e.g., from Lactobacillus kefir)
-
NADH or NADPH cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.
-
Add the (R)-selective alcohol dehydrogenase.
-
Dissolve 1-phenyl-2-propyn-1-one in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the buffered enzyme solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Catalytic Mechanisms and Workflows
Zinc-Amino Alcohol Catalyzed Alkynylation
The catalytic cycle is believed to involve the formation of a dimeric zinc complex with the chiral amino alcohol ligand. This complex then coordinates both the aldehyde and the alkynylzinc reagent, bringing them into close proximity and facilitating a highly organized, enantioselective transfer of the alkynyl group to the aldehyde.
Caption: Proposed catalytic cycle for the zinc-amino alcohol catalyzed enantioselective addition of phenylacetylene to benzaldehyde.
Asymmetric Synthesis Workflow
The general workflow for the synthesis and analysis of this compound is depicted below.
Caption: General workflow for the synthesis and analysis of enantiomerically pure this compound.
Conclusion and Future Outlook
The asymmetric synthesis of this compound has been successfully achieved with high enantioselectivity using a variety of catalytic systems. Metal-based catalysts, particularly those employing zinc and titanium with chiral ligands such as camphor-derived Schiff bases and BINOL, offer robust and high-yielding methods. Biocatalysis, with its inherent stereoselectivity and environmentally benign nature, presents a compelling alternative, especially for large-scale industrial applications.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired level of enantiopurity. Future research in this area will likely focus on the development of more sustainable and efficient catalysts with lower catalyst loadings and the expansion of the substrate scope to include a wider range of functionalized aldehydes and alkynes.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Camphor-based Schiff base ligand SBAIB: an enantioselective catalyst for addition of phenylacetylene to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Camphor-based Schiff base ligand SBAIB: an enantioselective catalyst for addition of phenylacetylene to aldehydes. | Semantic Scholar [semanticscholar.org]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Induction Strategies: A Comparative Guide to Chiral Auxiliaries and Catalytic Ligands
A-Comparison-Guide-for-Researchers-and-Drug-Development-Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. Many therapeutic agents are chiral, existing as enantiomers that can exhibit profoundly different physiological effects. Consequently, asymmetric synthesis, the selective production of a single enantiomer, is a cornerstone of modern organic chemistry.[1]
Two dominant strategies have emerged to achieve this stereochemical control: the use of covalently-bound chiral auxiliaries and the application of chiral catalysts or ligands .[2][3] A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation, after which it is removed.[3][4] In contrast, a chiral ligand or catalyst operates substoichiometrically, creating a chiral environment that influences the stereochemical outcome of the reaction without being covalently bonded to the substrate.[5][6]
This guide provides a comparative analysis of these two powerful approaches. We will use the versatile chiral propargyl alcohol, (R)-1-Phenyl-2-propyn-1-ol , as a prime example of a precursor to effective chiral ligands, and contrast its application with seminal chiral auxiliaries such as Evans' Oxazolidinones , Oppolzer's Sultams , and Myers' Pseudoephedrine Amides . Our focus will be on the mechanistic rationale, practical application, and comparative performance to inform your selection of the optimal strategy for asymmetric induction.
Methodology 1: Asymmetric Catalysis with Chiral Ligands
The use of chiral ligands in combination with a metal center to form a catalyst is an elegant and atom-economical approach to asymmetric synthesis.[5] These catalysts create a transient, chiral pocket in which the reaction occurs, favoring the formation of one enantiomer over the other.
Focus Molecule: this compound
This compound is a chiral building block and a precursor to a variety of ligands used in asymmetric catalysis. While not typically used as a classical cleavable auxiliary, its derivatives, particularly chiral amino alcohols, are highly effective as ligands in reactions like the enantioselective addition of organozinc reagents to aldehydes.[7][8]
Mechanism of Action: In a typical application, such as the addition of diethylzinc to benzaldehyde, a chiral ligand derived from a propargyl alcohol like this compound coordinates to the metal (e.g., Titanium or Zinc). This metal-ligand complex then coordinates both the aldehyde and the organozinc reagent, assembling them within a rigid, chiral transition state. This controlled environment sterically hinders one pathway of addition, leading to the preferential formation of a specific enantiomer of the resulting alcohol.[9][10]
Methodology 2: Substrate Control with Covalently-Bound Chiral Auxiliaries
This strategy relies on attaching a chiral molecule—the auxiliary—to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction by forcing the reactants to approach from the least sterically hindered face. This process creates a new stereocenter with a specific configuration relative to the auxiliary.[1][4]
Benchmark Auxiliaries
-
Evans' Oxazolidinones : Derived from readily available amino acids, these are arguably the most widely used auxiliaries for stereoselective aldol, alkylation, and acylation reactions.[4][11][12] Their efficacy stems from the formation of rigid, chelated Z-enolates which effectively shield one face of the nucleophile.[13][14][15]
-
Oppolzer's Sultams : These camphor-based auxiliaries provide excellent stereocontrol in a wide range of reactions including alkylations, aldol reactions, and cycloadditions.[16][17][18][19] The rigid bicyclic structure creates a highly predictable steric environment.
-
Myers' Pseudoephedrine Amides : This system, developed by Andrew G. Myers, is particularly powerful for the asymmetric alkylation of a broad range of substrates to produce chiral carboxylic acids, ketones, and alcohols.[20][21][22] The proposed mechanism involves a rigid lithium-chelated intermediate that directs the electrophile attack.[21][23]
Comparative Analysis: Catalytic Ligands vs. Chiral Auxiliaries
The choice between these two strategies is a critical decision in synthetic planning, involving a trade-off between atom economy, substrate scope, and predictability.
| Feature | Chiral Ligand/Catalyst Approach (e.g., this compound derivatives) | Chiral Auxiliary Approach (e.g., Evans', Oppolzer's, Myers') |
| Stoichiometry | Catalytic (typically 1-20 mol%) | Stoichiometric (1 equivalent required) |
| Atom Economy | High | Low; the auxiliary mass is discarded from the final product. |
| Synthetic Steps | Fewer; no attachment or cleavage steps required. | More; requires separate steps for auxiliary attachment and removal.[4] |
| Predictability | High for well-studied systems, but can be sensitive to catalyst, substrate, and conditions. | Generally very high and reliable across a broad range of substrates.[1][24] |
| Substrate Scope | Can be broad, but optimization is often required for new substrate classes. | Very broad and well-documented for specific reaction classes (e.g., alkylations, aldols).[11][17] |
| Product Isolation | Simpler; product is directly formed. | More complex; requires separation of the product from the cleaved auxiliary. |
| Auxiliary/Ligand Recovery | Ligand is part of the catalytic cycle; recovery depends on catalyst stability. | Auxiliary can often be recovered and recycled after cleavage.[3] |
Performance Data: A Case Study in Chiral Alcohol Synthesis
To provide a quantitative comparison, let's consider the synthesis of chiral 1-phenyl-1-propanol.
Method A: Catalytic Enantioselective Addition This reaction uses benzaldehyde and diethylzinc with a catalytic amount of a chiral ligand. Chiral amino alcohols, similar to those derived from this compound, are benchmark catalysts for this transformation.
Method B: Auxiliary-Mediated Diastereoselective Reaction This involves attaching an auxiliary to a propionyl group, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired alcohol. While less direct for this specific target, it illustrates the auxiliary principle.
| Reaction | Reagents & Conditions | Yield | Stereoselectivity | Reference |
| Catalytic Addition | Benzaldehyde, Et₂Zn, (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) (5 mol%), Toluene, 0°C, 24h | >95% | 94% ee (S) | --INVALID-LINK--[24] |
| Auxiliary Alkylation | (S)-4-Bn-oxazolidinone acylated with propionyl group, then alkylated with Ph-X (conceptual). | High | Typically >95% d.r. | --INVALID-LINK--[20] |
Note: The table highlights typical performance. The auxiliary method shows high diastereoselectivity for the alkylation step, which is then converted to the chiral alcohol. The catalytic method directly produces the enantiomerically enriched alcohol.
Visualizing the Mechanisms of Stereocontrol
The origins of stereoselectivity are best understood through visual models of the key workflows and transition states.
References
- 1. researchgate.net [researchgate.net]
- 2. wiley.com [wiley.com]
- 3. york.ac.uk [york.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. youtube.com [youtube.com]
- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Camphorsultam - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 22. synarchive.com [synarchive.com]
- 23. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 24. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Performance of (R)-1-Phenyl-2-propyn-1-ol in Asymmetric Catalysis
Introduction: The Strategic Value of Chiral Propargyl Alcohols
In the intricate world of synthetic organic chemistry, particularly within drug development and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being a potent therapeutic while the other may be inactive or even harmful.[1] Chiral propargyl alcohols are invaluable building blocks in this pursuit, serving as versatile precursors for a wide array of complex chiral molecules. Their dual functionality—a stereogenic alcohol center and a reactive alkyne group—opens pathways to diverse molecular architectures.
Among these critical synthons, (R)-1-Phenyl-2-propyn-1-ol stands out due to its commercial availability and its proven utility in establishing key stereocenters.[2] This guide offers an in-depth evaluation of its performance, not typically as a direct catalyst, but as a crucial chiral starting material or ligand precursor in pivotal catalytic cycles. We will focus primarily on its application in the asymmetric Aldehyde-Alkyne-Amine (A3) coupling reaction, providing a comparative analysis against other catalytic systems and furnishing the detailed experimental data necessary for researchers to make informed decisions in their synthetic strategies.
Core Application: The Asymmetric A3 Coupling Reaction
The A3 coupling is a powerful, one-pot, three-component reaction that efficiently synthesizes propargylamines from an aldehyde, an alkyne, and an amine.[3][4][5] These products are highly valuable scaffolds in medicinal chemistry, forming the backbone of several neuroprotective drugs like Pargyline and Rasagiline.[6] The primary challenge lies in controlling the reaction's stereochemistry to favor a single enantiomer. This is achieved by employing a chiral catalyst that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.
While this compound is the target product of some asymmetric additions[7], its true value in this context is as a precursor for chiral ligands that coordinate with a metal center (typically copper, gold, or silver) to form the active asymmetric catalyst.[3][8] The phenyl group provides crucial steric bulk and potential for π-stacking interactions, while the hydroxyl and alkyne moieties offer handles for incorporation into more complex ligand frameworks like PyBox (bis(oxazolinyl)pyridines) or Schiff bases.[8]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the copper-catalyzed A3 coupling proceeds through a dual activation pathway.[3][4] The copper(I) catalyst first activates the terminal alkyne by forming a copper acetylide species, which increases the acidity of the terminal proton and facilitates C-H activation.[4][8] Concurrently, the aldehyde and amine condense to form an imine or, under acidic conditions, an iminium ion. The chiral ligand, complexed to the copper center, orchestrates the facial selectivity of the subsequent nucleophilic attack of the copper acetylide on the imine, thereby establishing the product's stereochemistry.
Performance Evaluation and Comparative Data
The efficacy of a chiral system is quantified by chemical yield and enantiomeric excess (ee%). High yields indicate efficient conversion, while high ee% signifies precise stereochemical control. Below is a comparative summary of data synthesized from literature for copper-catalyzed asymmetric A3 coupling reactions, demonstrating the typical performance of highly effective chiral ligand systems.
| Entry | Chiral Ligand System | Aldehyde | Amine | Alkyne | Yield (%) | ee (%) | Reference |
| 1 | Cu(I)-i-Pr-pybox-diPh | Benzaldehyde | Aniline | Phenylacetylene | 94 | 96 | [9] |
| 2 | Cu(I)-i-Pr-pybox-diPh | 4-Cl-Benzaldehyde | Aniline | Phenylacetylene | 99 | 97 | [9] |
| 3 | Cu(I)-i-Pr-pybox-diPh | 2-Naphthaldehyde | Aniline | Phenylacetylene | 90 | 94 | [9] |
| 4 | CuBr-Quinap | Benzaldehyde | Piperidine | Phenylacetylene | 91 | 90 | Cited in[8] |
| 5 | AgOAc/L6 (Chiral Ketimine) | Benzaldehyde | Aniline | 1-Hexyne | 95 | 92 | Cited in[10][11] |
| 6 | CuI (Uncatalyzed Control) | Benzaldehyde | Aniline | Phenylacetylene | >95 | Racemic | [12] |
Analysis of Performance:
-
Causality of Ligand Choice: The data clearly show that the presence of a chiral ligand is essential for enantioselectivity (compare Entries 1-5 with Entry 6). Ligands like PyBox are highly effective because their rigid C2-symmetric structure creates a well-defined chiral pocket around the metal center.[8] This steric and electronic environment forces the incoming imine to adopt a specific orientation, leading to a highly selective attack by the acetylide.
-
Substrate Scope: High yields and enantioselectivities are consistently achieved across various aromatic aldehydes, including those with electron-withdrawing (Entry 2) and sterically demanding groups (Entry 3).[9] This robustness is a key requirement for applications in drug discovery, where diverse molecular fragments are often explored.
-
Alternative Metals: While copper is the most common catalyst due to its low cost and high reactivity[4][6], other metals like silver (Entry 5) and gold have also been successfully employed, sometimes offering complementary reactivity or selectivity.[3][6]
Experimental Methodologies: A Practical Guide
To ensure reproducibility and trustworthiness, a detailed experimental protocol is indispensable. The following sections provide a self-validating system for both the synthesis and analysis of a chiral propargylamine via A3 coupling.
Protocol 1: Copper-Catalyzed Asymmetric A3 Coupling
This protocol is a representative procedure adapted from established methodologies for the synthesis of chiral propargylamines.[9][12]
Objective: To synthesize (R)-1,3-diphenylprop-2-yn-1-amine with high enantioselectivity.
Materials:
-
Copper(I) Iodide (CuI)
-
Chiral Ligand (e.g., (S,S)-i-Pr-pybox)
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
Phenylacetylene
-
Toluene (anhydrous)
-
Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add CuI (0.05 mmol, 2.5 mol%) and the chiral ligand (0.055 mmol, 2.75 mol%).
-
Solvent Addition: Add 3.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation. The causality here is to ensure the active chiral catalyst is pre-formed before introducing the reactants.
-
Reactant Addition: Sequentially add aniline (2.0 mmol, 1.0 equiv.), benzaldehyde (2.2 mmol, 1.1 equiv.), and finally phenylacetylene (2.4 mmol, 1.2 equiv.) via syringe. A slight excess of the aldehyde and alkyne is used to ensure complete consumption of the limiting amine.
-
Reaction: Stir the reaction mixture at room temperature (or the temperature specified by the chosen ligand system) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargylamine.
Protocol 2: Determination of Enantiomeric Excess (ee%)
Objective: To determine the enantiomeric purity of the synthesized propargylamine using Chiral High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Sample Preparation: Prepare a standard solution of the purified product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
-
Method Development: Set an isocratic mobile phase (e.g., 95:5 Hexane:Isopropanol) at a flow rate of 1.0 mL/min. The choice of column and mobile phase is critical and must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Calculation: The two enantiomers will appear as distinct peaks with different retention times (t_R1 and t_R2). Calculate the ee% using the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100
Conclusion
This compound serves as a cornerstone chiral synthon for the development of sophisticated catalytic systems. Its utility is most prominently displayed in its role as a precursor to ligands that drive high enantioselectivity in powerful transformations like the A3 coupling reaction. The performance data from related systems underscore the critical importance of a well-designed chiral environment around the metal catalyst to achieve the high yields and enantiomeric excesses demanded in modern synthetic chemistry. The protocols and comparative data provided in this guide equip researchers and drug development professionals with the foundational knowledge to effectively leverage this and similar chiral building blocks, paving the way for the efficient and selective synthesis of next-generation chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (≥99.0% (sum of enantiomers, GC)) - Amerigo Scientific [amerigoscientific.com]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iris.unibas.it [iris.unibas.it]
- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective One-Pot Three-Component Synthesis of Propargylamines [organic-chemistry.org]
- 10. Enantioselective carboxylative cyclization of propargylic alcohol with carbon dioxide under mild conditions [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the efficiency of (R)-1-Phenyl-2-propyn-1-ol against novel chiral ligands
A Comparative Guide to Chiral Ligand Efficiency in Asymmetric Catalysis
Benchmarking Ligands for the Enantioselective Addition of Organozincs to Aldehydes: A Comparative Analysis of Novel Scaffolds Against a (R)-1-Phenyl-2-propyn-1-ol Inspired Precursor
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Chiral Ligands in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to control stereochemistry is paramount. Asymmetric catalysis, the process of selectively generating one enantiomer of a chiral product over its mirror image, stands as the most elegant and efficient strategy to achieve this goal. At the heart of this field lies the chiral ligand—a molecule that coordinates to a metal center, creating a chiral environment that dictates the stereochemical outcome of a reaction. The design and selection of these ligands are critical, as their structural and electronic properties directly translate into the catalyst's activity and enantioselectivity.
The user's topic of interest, this compound, represents a valuable class of molecules known as chiral propargyl alcohols. It is crucial to clarify from the outset that this molecule is not typically employed directly as a ligand. Instead, it serves as a versatile and powerful chiral building block—a precursor from which more complex and sterically demanding ligands can be synthesized[1]. The presence of a defined stereocenter bearing a phenyl group and a reactive alkyne moiety makes it an attractive starting point for creating novel ligand architectures.
This guide will benchmark the efficiency of several classes of novel and privileged chiral ligands against a well-established ligand derived from a precursor that shares key structural motifs with this compound. Due to a lack of documented ligands synthesized directly from this compound for our chosen benchmark reaction, we will utilize (1R,2S)-(-)-N-Methylephedrine as a reference point. This widely-used amino alcohol ligand, like our topic molecule, features a stereocenter with a phenyl group and a hydroxyl group, making it an excellent structural and functional analogue for this comparative study. The benchmark reaction for this analysis will be the highly studied enantioselective addition of diethylzinc to benzaldehyde, a cornerstone reaction for evaluating ligand performance[2][3].
The Benchmark Reaction: Asymmetric Ethyl Addition to Benzaldehyde
The enantioselective addition of a dialkylzinc reagent to an aldehyde is a robust and widely studied C-C bond-forming reaction that produces a chiral secondary alcohol. Its prevalence in the literature makes it an ideal platform for comparing the efficacy of different chiral ligands under standardized conditions.
The fundamental transformation is as follows:
The role of the chiral ligand is to coordinate to the zinc metal center, forming a chiral complex that preferentially delivers the ethyl group to one face of the aldehyde, leading to an excess of either the (R) or (S) enantiomer of 1-phenyl-1-propanol. The key metrics for performance are chemical yield (%) and enantiomeric excess (ee%).
Experimental Protocol: General Procedure for Ligand Screening
The following protocol outlines a standardized procedure for screening chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde. This self-validating system ensures that comparisons between ligands are based on consistent experimental parameters.
Materials:
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Chiral Ligand (e.g., N-Methylephedrine, PHOX, etc.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 eq) to the stirred ligand solution. Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 eq) dropwise to the catalyst solution.
-
Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours, depending on the ligand), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the screening protocol.
Comparative Analysis of Chiral Ligands
The following table summarizes the performance of our reference ligand, (+)-N-Methylephedrine, and several classes of novel chiral ligands in the benchmark reaction. This data, compiled from various primary literature sources, provides a clear, objective comparison of their catalytic efficiency.
| Ligand Class | Representative Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) | Product Config. | Reference |
| Reference Amino Alcohol | (+)-N-Methylephedrine | 2.0 | 95 | 86 | (R) | [4] |
| ProPhenol | (S,S)-ProPhenol | 2.5 | >95 | 98 | (S) | [5] |
| PHOX | (S)-tBu-PHOX | 2.0 | 94 | 90 | (S) | [6] |
| Carbohydrate-Based | Fructose-derived Amino Alcohol | 10 | 92 | 96 | (S) | [2][7] |
| Phosphoramidite | (R,R)-Monophos | 2.0 | 98 | 94 | (R) | Feringa, B. L. et al. |
Analysis of Performance:
-
Reference Amino Alcohol ((+)-N-Methylephedrine): As a classic and cost-effective ligand, N-methylephedrine provides good yield and high enantioselectivity (86% ee). It establishes a robust baseline for performance. Its mechanism involves the formation of a dimeric zinc complex that orchestrates the enantioselective ethyl transfer[2].
-
ProPhenol Ligands: Developed by Trost, the ProPhenol ligand demonstrates exceptional performance, achieving a remarkable 98% ee. Its C₂-symmetric scaffold creates a highly organized chiral pocket. The ligand spontaneously forms a dinuclear zinc complex, which is believed to be the active catalytic species, providing both a Lewis acidic site to activate the aldehyde and a Brønsted basic site[5].
-
PHOX (Phosphinooxazoline) Ligands: PHOX ligands are a "privileged" class, known for their modularity and success in numerous reactions[6]. The combination of a hard nitrogen (oxazoline) and a soft phosphorus donor allows for effective coordination to various metals. In this reaction, (S)-tBu-PHOX delivers the product in high yield and 90% ee, showcasing its excellent ability to control the chiral environment around the metal center.
-
Carbohydrate-Based Ligands: Derived from inexpensive and readily available sugars like fructose, these ligands represent a sustainable approach to catalyst design. Certain fructose-derived amino alcohols have shown outstanding performance, reaching up to 96% ee[2][7]. This demonstrates that complex, effective chiral environments can be constructed from simple, natural starting materials.
-
Phosphoramidite Ligands: Monodentate phosphoramidite ligands, such as Monophos, are another class of privileged ligands that have proven highly effective. They are known for their ease of synthesis and tunability. In the copper-catalyzed version of this reaction (conjugate addition), they achieve excellent enantioselectivities, and similar high performance is seen in zinc-catalyzed additions.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the amino alcohol-catalyzed addition of diethylzinc to aldehydes involves the formation of a dimeric zinc-alkoxide complex. This structure is key to understanding the source of asymmetric induction.
Causality Behind Experimental Choices:
-
Ligand Forms the Active Catalyst: The chiral ligand (Ligand-OH) first reacts with diethylzinc to eliminate ethane and form a zinc alkoxide. This species then dimerizes to form the active catalyst[2]. This pre-formation step is why the ligand and diethylzinc are stirred together before the aldehyde is added.
-
Aldehyde Coordination: The aldehyde coordinates to one of the Lewis acidic zinc centers in the dimer. The steric environment created by the chiral ligand dictates that the aldehyde will bind preferentially in one orientation.
-
Enantioselective Ethyl Transfer: The ethyl group from the other zinc center is then transferred to the Re or Si face of the coordinated aldehyde. The bulky groups on the ligand block one face, forcing the ethyl group to attack from the less hindered direction, thus establishing the product's stereochemistry.
-
Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by another molecule of diethylzinc, regenerating the active dimeric catalyst and allowing the cycle to continue.
The superiority of ligands like ProPhenol and certain carbohydrate derivatives stems from their ability to form rigid, well-defined dimeric structures that create a highly differentiated steric environment, leading to higher facial selectivity in the ethyl transfer step.
Conclusion and Future Outlook
This guide demonstrates that while classic ligands derived from simple amino alcohol precursors like N-methylephedrine provide a solid foundation for asymmetric synthesis, significant advances have been made with the development of novel ligand scaffolds.
-
Privileged Ligands such as Trost's ProPhenol and PHOX derivatives consistently deliver exceptional levels of enantioselectivity across a range of reactions, justifying their widespread use.
-
Sustainable Approaches using carbohydrate-based ligands have emerged as a powerful and cost-effective alternative, capable of achieving enantioselectivities that rival or even exceed those of traditional ligands.
The initial focus on this compound highlights a key direction for future research: the development of novel ligands from underutilized chiral building blocks. Synthesizing ligands that incorporate the unique steric and electronic features of such propargyl alcohols could unlock new reactivity and selectivity in asymmetric catalysis. As the demand for enantiomerically pure compounds continues to grow, the rational design of new, efficient, and sustainable chiral ligands will remain a cornerstone of chemical innovation.
References
- 1. Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [digibug.ugr.es]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of Chiral Propargyl Alcohol Synthesis: An In-depth Analysis of (R)-1-Phenyl-2-propyn-1-ol Formation
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of chiral propargyl alcohols is a cornerstone of modern organic chemistry. These versatile building blocks are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active natural products.[1] Among these, (R)-1-Phenyl-2-propyn-1-ol stands as a significant synthon, and understanding the kinetics of its catalyzed formation is paramount for process optimization, catalyst selection, and scaling of synthetic routes.
This guide provides a comprehensive analysis of the reaction kinetics of the asymmetric addition of terminal alkynes to aldehydes, the primary route to chiral propargyl alcohols like this compound. We will delve into the mechanistic intricacies of the most pertinent catalytic systems, compare their performance with alternative catalysts, and provide detailed experimental protocols for kinetic analysis.
The Significance of Chiral Propargyl Alcohols
The synthetic utility of chiral propargyl alcohols stems from the presence of three key functional groups: a stereodefined secondary alcohol, a reactive terminal alkyne, and a phenyl group that can be further functionalized. This unique combination allows for a diverse range of subsequent transformations, making them highly valuable in the construction of complex molecular architectures.
Catalytic Systems for Asymmetric Alkyne Addition to Aldehydes: A Comparative Overview
The enantioselective addition of a terminal alkyne to an aldehyde is the most direct and atom-economical method for the synthesis of chiral propargyl alcohols. The success of this transformation hinges on the use of a chiral catalyst or ligand that can effectively control the stereochemical outcome of the reaction. While various catalytic systems have been developed, the use of chiral amino alcohols in conjunction with zinc salts has emerged as a particularly robust and widely adopted strategy.
The Carreira Catalyst System: A Paradigm of Efficiency
A seminal contribution in this field was the development by Carreira and co-workers of a catalytic system employing a chiral amino alcohol, such as (+)-N-methylephedrine, in combination with zinc triflate (Zn(OTf)₂) and a tertiary amine base.[1][2] This system has proven to be highly effective for the asymmetric addition of a variety of terminal alkynes to a broad range of aldehydes, affording the corresponding propargyl alcohols in high yields and with excellent enantioselectivities (up to 99% ee).[2]
The operational simplicity of the Carreira protocol is a significant advantage; the reaction can often be performed in reagent-grade solvents without the need for rigorously anhydrous conditions.[2]
Alternative Catalytic Systems
While the Carreira system is highly effective, other catalytic systems have also been developed for the asymmetric alkynylation of aldehydes. These include:
-
BINOL-based Catalysts: Chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives have been successfully employed as ligands in titanium and zinc-catalyzed additions of alkynes to aldehydes. These systems can also provide high enantioselectivities.
-
Ruthenium and Rhodium Catalysts: Transition metal complexes of ruthenium and rhodium have been explored for similar transformations, often involving different reaction mechanisms.
-
Organocatalysts: In some cases, purely organic molecules have been used to catalyze the asymmetric addition of alkynes to aldehydes, offering a metal-free alternative.
The choice of catalyst often depends on the specific substrate combination, desired stereochemical outcome, and practical considerations such as cost and catalyst availability.
Unraveling the Reaction Kinetics: A Deeper Dive
A thorough understanding of the reaction kinetics is crucial for optimizing reaction conditions and for the rational design of new and improved catalysts. The kinetic profile of a reaction provides insights into the reaction mechanism, the nature of the rate-determining step, and the influence of various reaction parameters on the overall reaction rate.
Key Kinetic Parameters
The following kinetic parameters are essential for characterizing the performance of a catalytic system:
-
Reaction Order: Describes how the reaction rate is affected by the concentration of each reactant and the catalyst.
-
Rate Constant (k): A proportionality constant that relates the reaction rate to the concentrations of the reactants.
-
Activation Energy (Ea): The minimum energy required for a reaction to occur, which can be determined from the temperature dependence of the rate constant using the Arrhenius equation.
Mechanistic Insights from Kinetic Studies
For the zinc/amino alcohol-catalyzed alkynylation of aldehydes, kinetic studies can help to elucidate the structure of the active catalytic species and the nature of the transition state. It is generally proposed that the reaction proceeds through a zinc acetylide intermediate, which is formed in situ from the terminal alkyne, the zinc salt, and the amine base. The chiral amino alcohol ligand coordinates to the zinc center, creating a chiral environment that directs the nucleophilic attack of the acetylide on the aldehyde.
Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its heavier isotope deuterium, can be a powerful tool to probe the transition state structure and identify the rate-determining step of the reaction.[3][4]
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are the foundation of any meaningful kinetic analysis. The following section outlines a general experimental protocol for studying the kinetics of the asymmetric addition of an alkyne to an aldehyde.
General Experimental Setup
The reaction is typically carried out in a temperature-controlled reactor equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). Samples are withdrawn at regular time intervals and quenched to stop the reaction.
Monitoring the Reaction Progress
The progress of the reaction can be monitored by various analytical techniques, including:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the concentrations of the reactants and products. Chiral HPLC is used to determine the enantiomeric excess (ee) of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring of the reaction by following the disappearance of reactant signals and the appearance of product signals.
-
Infrared (IR) Spectroscopy: Can also be used for in-situ monitoring, particularly for following the disappearance of the aldehyde carbonyl stretch.
Data Analysis
The concentration data obtained at different time points are then used to determine the initial reaction rate. By systematically varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined. The rate constant can then be calculated from the rate law. To determine the activation energy, the reaction is performed at different temperatures, and the rate constants are used to construct an Arrhenius plot.
Comparative Performance Data
| Catalyst System | Typical Ligand/Catalyst | Typical Alkyne | Typical Aldehyde | Typical Yield (%) | Typical ee (%) | Reference |
| Zinc-based | (+)-N-methylephedrine / Zn(OTf)₂ | Phenylacetylene | Benzaldehyde | >90 | >95 | [1],[2] |
| Zinc-based | ProPhenol / Me₂Zn | Trimethylsilylacetylene | Cinnamaldehyde | >90 | >90 | |
| Titanium-based | (R)-BINOL / Ti(O-i-Pr)₄ | Phenylacetylene | Benzaldehyde | High | High | |
| Rhodium-based | Chiral Diene Ligand | Phenylacetylene | Benzaldehyde | Varies | Varies | |
| Ruthenium-based | Chiral Diamine Ligand | Phenylacetylene | Benzaldehyde | Varies | Varies |
Table 1: Comparison of Catalytic Systems for Asymmetric Aldehyde Alkynylation.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and a typical experimental workflow for kinetic analysis.
Caption: Proposed Reaction Pathway for Zinc-Catalyzed Asymmetric Alkyne Addition.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion and Future Outlook
The development of efficient catalytic systems for the asymmetric synthesis of chiral propargyl alcohols has been a significant achievement in modern organic chemistry. The zinc/amino alcohol-based catalysts, particularly the Carreira system, have demonstrated remarkable efficacy in terms of yield, enantioselectivity, and operational simplicity.
While significant progress has been made in understanding the mechanistic aspects of these reactions, a detailed and quantitative comparison of the kinetics of different catalytic systems remains an area ripe for further investigation. Such studies would not only provide a more fundamental understanding of the factors that govern the reactivity and selectivity of these catalysts but also pave the way for the rational design of even more efficient and selective catalysts for this important transformation. Future research efforts should focus on detailed kinetic studies, including the determination of rate laws, activation parameters, and kinetic isotope effects for a range of catalytic systems under standardized conditions. This will undoubtedly accelerate the development of next-generation catalysts for the synthesis of chiral propargyl alcohols and other valuable chiral building blocks.
References
- 1. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-Phenyl-2-propyn-1-ol
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like (R)-1-Phenyl-2-propyn-1-ol is critical for innovation. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of these chemicals from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and field-proven best practices, designed to build a culture of safety and trust within your laboratory operations.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a benign substance; its chemical structure dictates its hazard profile. The presence of the propargyl alcohol moiety is a primary concern, as this functional group is associated with flammability, reactivity, and toxicity.[1][2] A thorough risk assessment is the foundational step for safe handling and disposal.
According to Safety Data Sheets (SDS) from leading suppliers and regulatory guidelines, this compound is classified with multiple hazards.[3][4] It is crucial to internalize these risks not as mere rules, but as direct consequences of the chemical's properties.
Table 1: GHS Hazard Profile for 1-Phenyl-2-propyn-1-ol
| Hazard Classification | GHS Category | Hazard Statement | Causality and Experimental Implication |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[4][5][6] | Ingestion can lead to systemic toxicity. This underscores the strict prohibition of eating or drinking in the lab and the importance of thorough hand washing after handling.[5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] | The compound can cause inflammation and irritation upon dermal contact. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] | Direct contact with the eyes can result in significant damage. Chemical safety goggles or a face shield are non-negotiable personal protective equipment (PPE).[3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] |
| Combustible Liquid | Category 4 | H227: Combustible liquid[8][9] | While not highly flammable, it can ignite with sufficient heat or flame.[8] Waste containers must be stored away from heat sources, open flames, and sparks.[2][9][10] |
Pre-Disposal Safety Operations: Preparing for Safe Waste Handling
Before the first drop of waste is generated, a safe operational framework must be in place. This proactive approach is the hallmark of a trustworthy and effective safety program.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[1][3] No glove material protects against all substances, so ensure your choice is appropriate for this chemical.[7]
-
Engineering Controls: All waste consolidation and handling should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure safety showers and eyewash stations are accessible and operational.[3]
-
Waste Segregation: Never mix this compound waste with incompatible materials. It should be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[2][3][9][11]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal experimental protocol. Adherence to these steps is mandatory for regulatory compliance and laboratory safety. This chemical and its containers must be disposed of as hazardous waste and should never be discharged into drains or regular trash.[11][12][13][14]
Step 1: Waste Collection and Segregation
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Solid Waste: Collect any contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads) and contaminated PPE (e.g., gloves) in a separate, clearly labeled hazardous waste container for solid chemical waste.[1]
Step 2: Container Selection
-
Use containers that are in good condition, free from damage, and have a secure, leak-proof screw cap.[7][13][15]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) containers are often a suitable choice.[14][16]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[15][16]
Step 3: Labeling
-
Proper labeling is a critical requirement under OSHA's Hazard Communication Standard.[17][18]
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[14]
-
The label must include:
-
The full chemical name: "this compound." Do not use abbreviations.[14]
-
A complete list of all components and their approximate percentages if it is a mixture.[14][15]
-
The associated hazards (e.g., "Harmful," "Irritant," "Combustible").[14]
-
The accumulation start date (the date the first waste was added).[14]
Step 4: Temporary Storage (Satellite Accumulation)
-
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).[15][19]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16][19]
-
The storage area must be a cool, dry, and well-ventilated location, away from ignition sources.[9][10] Ensure secondary containment is used to capture any potential leaks.[13]
Step 5: Arranging Final Disposal
-
Do not attempt to neutralize or treat the chemical waste in the lab.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][12][14] Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures for Spills and Exposures
Even with meticulous planning, accidents can occur. Being prepared with a clear, rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.[3]
-
Minor Spills: For a small spill within a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or earth.[3][11] Collect the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[11][12] Do not let the chemical enter drains.[8]
By adhering to this comprehensive guide, you contribute to a robust safety culture, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- 1. benchchem.com [benchchem.com]
- 2. rawsource.com [rawsource.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-Phenyl-2-propyn-1-ol | CymitQuimica [cymitquimica.com]
- 6. 1-Phenyl-2-propyn-1-ol | 4187-87-5 | TCI AMERICA [tcichemicals.com]
- 7. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. ushazmatstorage.com [ushazmatstorage.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 18. resources.duralabel.com [resources.duralabel.com]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling (R)-1-Phenyl-2-propyn-1-ol
Navigating the complexities of chiral building blocks like (R)-1-Phenyl-2-propyn-1-ol is central to modern drug development and chemical synthesis. However, realizing its potential requires an uncompromising commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this valuable reagent, ensuring the protection of researchers and the integrity of your work.
Immediate Safety Profile: Understanding the Hazard
This compound is classified as a hazardous substance.[1] At a glance, users must be aware of its primary threats:
-
Harmful if Swallowed: Acute oral toxicity is a significant concern.[2][3]
-
Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[2][4][5]
-
May Cause Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory system.[5][6]
-
Combustible Liquid: While not highly flammable, it is a combustible liquid with a flash point of approximately 99°C (210.2°F) and must be kept away from ignition sources.[5][7]
Understanding these hazards is the first step in mitigating risk. The following protocols are designed to directly address these threats through a systematic application of engineering controls and personal protective equipment.
Your Essential Armor: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not merely a checklist; it's a comprehensive safety system designed to prevent all routes of exposure.[8] Given the irritant and toxic nature of this compound, a robust PPE protocol is mandatory.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with this compound can cause serious eye irritation.[2][4] Therefore, standard safety glasses are insufficient.
-
Mandatory: Use chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][9]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, use a full face shield in addition to chemical splash goggles.[3][5]
Skin and Body Protection: Preventing Dermal Exposure
The compound is a known skin irritant and can be absorbed dermally, potentially leading to systemic effects.[1][4]
-
Gloves: Wear appropriate chemical-resistant gloves.[2] While specific breakthrough times are not listed, nitrile gloves are a suitable first line of defense for incidental splash protection.[8] For prolonged contact or immersion, consult glove manufacturer compatibility charts. Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A standard laboratory coat is required to protect against incidental contact.[4][9]
-
Additional Protection: For tasks with a higher risk of splashing, such as transfers of large volumes, consider an acid-resistant apron over the lab coat.[8]
Respiratory Protection: Maintaining Air Quality
While typically not required under conditions of adequate ventilation, the potential for respiratory irritation necessitates caution.[4]
-
Standard Use: All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
High-Risk Scenarios: If engineering controls are insufficient or if aerosols may be generated, respiratory protection is necessary. A NIOSH-approved respirator with a suitable filter (such as a type ABEK (EN14387) filter) should be used.[3][5]
PPE Summary Table
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Use (Small quantities in a fume hood) | Chemical Splash Goggles[4] | Nitrile Gloves[8] | Laboratory Coat[9] | Not required with adequate ventilation[4] |
| Weighing/Transfer (Outside of a fume hood) | Chemical Splash Goggles & Face Shield[5] | Nitrile Gloves | Laboratory Coat | N95 Dust Mask or ABEK Respirator Filter[5] |
| Large Volume Transfer (>1L) | Chemical Splash Goggles & Face Shield[3][5] | Chemical-Resistant Gloves | Chemical-Resistant Apron & Lab Coat[8] | Required; use ABEK Respirator Filter[3][5] |
| Spill Cleanup | Chemical Splash Goggles & Face Shield[9] | Chemical-Resistant Gloves | Chemical-Resistant Apron & Lab Coat | Required; use ABEK Respirator Filter[3][5] |
Operational Blueprint: A Step-by-Step Safety Workflow
A systematic approach to handling ensures that safety is integrated into every step of the process, from preparation to disposal.
Step 1: Pre-Handling Safety Checklist
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4]
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the handling area.
-
Prepare for Spills: Have a spill kit with an inert absorbent material (e.g., sand, vermiculite) readily available.[1][9]
-
Review Incompatibilities: Be aware that this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4][9]
Step 2: Safe Handling and Disposal Workflow
The following workflow minimizes risk during the handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
Step 3: Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition.[1][9][10]
-
Increase Ventilation: Ensure the fume hood is operating at maximum capacity.
-
Contain the Spill: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1][9]
-
Collect and Dispose: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10] Do not empty into drains.[1]
Step 4: Waste Containment and Disposal
All waste containing this compound must be treated as hazardous.
-
Containers: Use clearly labeled, sealed containers for both liquid waste and contaminated solid waste (e.g., gloves, absorbent materials).
-
Disposal Route: All waste must be disposed of through an approved hazardous waste disposal plant.[4][9][11] Adhere strictly to all local, state, and federal regulations.[1]
By adhering to this comprehensive safety framework, researchers can confidently and safely utilize this compound, ensuring both personal safety and the advancement of their scientific objectives.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Phenyl-2-propyn-1-ol | CymitQuimica [cymitquimica.com]
- 3. (R)-1-苯基-2-丙炔-1-醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-苯基-2-丙炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1-Phenyl-2-propyn-1-ol | 4187-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
